6-Methyl-1H-indazole-7-carboxylic acid
Description
The exact mass of the compound 6-Methyl-1H-indazole-7-carboxylic acid is 176.058577502 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methyl-1H-indazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-indazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-4-10-11-8(6)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPRMGETADLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Methyl-1H-indazole-7-carboxylic acid: A Core Moiety in Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-Methyl-1H-indazole-7-carboxylic acid, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its core chemical identity, physicochemical properties, a validated synthetic pathway with detailed protocols, and its pivotal role as a structural scaffold in the development of targeted therapeutics, most notably as an intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Chemical Identity
6-Methyl-1H-indazole-7-carboxylic acid is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. The strategic placement of the methyl and carboxylic acid groups at the 6- and 7-positions, respectively, creates a unique electronic and steric profile, making it a valuable building block for designing molecules with high target specificity.
Caption: Chemical Structure of 6-Methyl-1H-indazole-7-carboxylic acid.
Below is a summary of its key identifiers.
| Identifier | Value | Source |
| IUPAC Name | 6-Methyl-1H-indazole-7-carboxylic acid | [1] |
| CAS Number | 1638768-94-1 | [2][3] |
| Molecular Formula | C₉H₈N₂O₂ | [2][3] |
| Molecular Weight | 176.17 g/mol | [2][3] |
Physicochemical Properties
The physicochemical properties of this molecule are critical for its handling, reaction optimization, and role in drug design. While extensive experimental data for this specific derivative is not publicly compiled, the properties can be reliably inferred from its parent compound, 1H-indazole-7-carboxylic acid, and related analogues.[4][5][6]
| Property | Description | Source |
| Appearance | Expected to be a white to pale yellow or brown crystalline powder/solid. | [4][6] |
| Solubility | Likely shows slight solubility in polar organic solvents such as DMSO and Methanol. Poor solubility in water is expected. | [4] |
| Purity | Commercially available with purity specifications typically ≥97%. | [2] |
| Storage | Recommended to be stored at 0-8 °C to ensure long-term stability. | [6] |
| pKa | The carboxylic acid proton is predicted to have a pKa around 3.7, making it a moderately acidic compound. | [4] |
Synthesis and Experimental Protocol
The synthesis of 6-Methyl-1H-indazole-7-carboxylic acid can be efficiently achieved through a two-step process involving the formation of the indazole ring system followed by hydrolysis of an ester precursor. This approach ensures high regioselectivity and good overall yield. A common and effective strategy is the cyclization of a substituted 2-aminobenzoate derivative.[4]
Synthetic Workflow Diagram
Caption: Synthetic route for 6-Methyl-1H-indazole-7-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 6-methyl-1H-indazole-7-carboxylate
This step involves an intramolecular diazotization and cyclization of the corresponding aniline derivative. The use of isoamyl nitrite in the presence of an acetate source provides a mild and effective method for generating the diazonium species in situ, which then cyclizes to form the indazole ring.[4]
-
Reaction Setup: To a solution of methyl 2-amino-3,6-dimethylbenzoate (1.0 eq) in a suitable aprotic solvent like toluene, add potassium acetate (KOAc, 0.5 eq).
-
Acylation: Heat the mixture to reflux and add acetic anhydride (3.0 eq). Continue refluxing for 10-15 minutes. This step serves to protect the amine and facilitate the subsequent reaction.
-
Diazotization & Cyclization: Add isoamyl nitrite (1.6 eq) dropwise to the refluxing mixture over 30 minutes. The reaction is highly exothermic and requires careful control of the addition rate.
-
Reaction Monitoring: Maintain the reflux overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude solid is the desired methyl ester, which can be purified by column chromatography on silica gel or carried forward to the next step.
Step 2: Hydrolysis to 6-Methyl-1H-indazole-7-carboxylic acid
The final step is a standard saponification (ester hydrolysis) using a strong base.[4]
-
Reaction Setup: Dissolve the crude methyl 6-methyl-1H-indazole-7-carboxylate from the previous step in a mixture of methanol or tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of lithium hydroxide (LiOH) or potassium hydroxide (KOH) (e.g., 5-6 eq) to the solution. Heat the mixture to reflux and stir for 18-48 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC.
-
Workup and Isolation: After cooling, remove the organic solvent via rotary evaporation. Dilute the remaining aqueous solution with water and filter if necessary.
-
Acidification: Carefully acidify the aqueous phase to a pH of approximately 4-5 using dilute hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum to yield pure 6-Methyl-1H-indazole-7-carboxylic acid.
Application in Drug Discovery: A Scaffold for PARP Inhibitors
The indazole-7-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the synthesis of highly potent and selective enzyme inhibitors.[6][7] Its most prominent application is in the development of PARP inhibitors for oncology.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a crucial enzyme in the cellular DNA damage response. It detects single-strand breaks (SSBs) in DNA and facilitates their repair through the base excision repair (BER) pathway.[8][9]
In cancer therapy, PARP inhibitors exploit a concept known as synthetic lethality .[9] Many hereditary cancers, such as certain types of breast and ovarian cancer, harbor mutations in the BRCA1 or BRCA2 genes. These genes are essential for repairing double-strand breaks (DSBs) via the homologous recombination (HR) pathway. While these cells can survive by relying on other repair mechanisms like BER, inhibiting PARP creates a scenario where two major DNA repair pathways are compromised.
When a PARP inhibitor is administered, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more lethal DSBs. In a healthy cell, these DSBs would be repaired by the functional HR pathway. However, in a BRCA-deficient cancer cell, the HR pathway is non-functional. The cell is unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[8][9] This selective killing of cancer cells while sparing healthy cells is the hallmark of an effective targeted therapy.
The compound 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827, Niraparib) is a potent oral PARP inhibitor that showcases the clinical success of the indazole scaffold.[10][11] 6-Methyl-1H-indazole-7-carboxylic acid serves as a key precursor for creating the amide functionality seen in these types of inhibitors.
Synthetic Lethality Workflow Diagram
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
6-Methyl-1H-indazole-7-carboxylic acid represents more than just a chemical entity; it is an enabling tool for the advancement of precision medicine. Its well-defined structure, accessible synthesis, and proven utility as a pharmacophore for high-value targets like PARP underscore its importance to researchers, scientists, and drug development professionals. As the quest for novel, targeted therapies continues, the strategic application of such core building blocks will remain fundamental to discovering the next generation of life-saving medicines.
References
- Capot Chemical. (n.d.). Specifications of 6-methyl-1H-indazole-7-carboxylic acid.
- ChemScene. (n.d.). Methyl 6-amino-1H-indazole-7-carboxylate.
- Universal Biologicals. (n.d.). 6-Methyl-1H-indazole-7-carboxylic acid.
- ChemicalBook. (n.d.). 1H-indazole-7-carboxylic acid | 677304-69-7.
- Lookchem. (n.d.). Cas 170487-40-8, 6-(1H)INDAZOLE CARBOXYLIC ACID METHYL ESTER.
- PubChem. (n.d.). 1H-Indazole-7-carboxylic acid.
- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
- Chem-Impex. (n.d.). 1H-Indazole-7-carboxylic acid.
- ACS Publications. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry.
- PMC. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
- J&K Scientific. (n.d.). 6-Chloro-1H-indazole-5-carboxylic acid methyl ester | 1372629-24-7.
- Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Sigma-Aldrich. (n.d.). 1H-Indazole-7-carboxylic acid methyl ester AldrichCPR 755752-82-0.
- PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate.
- PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids.
- MolCore. (n.d.). 1638768-94-1 | 6-Methyl-1H-indazole-7-carboxylic acid.
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- J&K Scientific. (n.d.). 1H-Indazole-7-carboxylic acid | 677304-69-7.
- Shandong Minglang Chemical Co., Ltd. (n.d.). 1H-Indazole-7-carboxamide(9CI) cas 312746-74-0.
- MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid.
- Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester.
- Sigma-Aldrich. (n.d.). 1H-Indazole-5-carboxylic acid 97 61700-61-6.
- ACS Publications. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry.
- Chemspon Bio-Tech Co., Ltd. (n.d.). 1H-Indazole-7-carboxylic acid.
- ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.
- ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
- Benchchem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
- Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?.
- Sigma-Aldrich. (n.d.). 7-HYDROXY-1H-INDAZOLE-6-CARBOXYLIC ACID | 907190-32-3.
- PubChemLite. (n.d.). 1h-indazole-7-carboxylic acid (C8H6N2O2).
- ChemicalBook. (n.d.). 6-AMINO-1H-INDAZOLE-7-CARBOXYLIC ACID(73907-95-6) 1H NMR.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
Sources
- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 2. capotchem.com [capotchem.com]
- 3. molcore.com [molcore.com]
- 4. 1H-indazole-7-carboxylic acid | 677304-69-7 [amp.chemicalbook.com]
- 5. 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Indazole-7-Carboxylic Acid Derivatives in Medicinal Chemistry
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The "7-Position" Advantage
While the indazole scaffold is ubiquitous in kinase inhibitor design, the 7-substituted indazole —specifically the 7-carboxylic acid and its amide derivatives—represents a distinct, high-value subclass. Unlike the more common 3-, 5-, or 6-substituted analogs, the 7-position offers a unique vector for intramolecular hydrogen bonding , enabling the "pseudo-ring" conformation that mimics tricyclic systems (like quinazolines) while maintaining lower molecular weight and tunable physicochemical properties.
This guide analyzes the structural logic, synthetic pathways, and application of indazole-7-carboxylic acid derivatives, with a specific focus on their role in developing high-selectivity kinase inhibitors (e.g., LRRK2, ERK1/2).
Structural Logic & Pharmacophore Design
The Intramolecular "Pseudo-Ring" Effect
The defining feature of indazole-7-carboxamides is their ability to form a stable intramolecular hydrogen bond between the amide N-H and the indazole N-1 (or N-2 depending on tautomer). This constraint locks the substituent into a coplanar conformation, reducing the entropic penalty upon binding to the ATP hinge region of kinases.
-
Conformational Lock: The 7-substituent forces the molecule into a specific shape, often pre-organizing it for the binding pocket.
-
Solubility Modulation: Unlike fused tricyclic systems which are often flat and insoluble, the 7-substituted indazole retains some flexibility in the "open" state in solution, potentially improving solubility profiles.
SAR Visualization: The LRRK2 & Kinase Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold.
Caption: Mechanistic logic of the Indazole-7-carboxamide scaffold in kinase inhibitor design.
Synthetic Methodologies
Accessing the 7-position requires specific synthetic planning, as electrophilic aromatic substitution on the indazole ring typically favors the 3, 5, or 6 positions. The most reliable route involves building the indazole ring with the 7-substituent already in place .
Protocol: Synthesis of Methyl 1H-indazole-7-carboxylate
This protocol utilizes a modified Jacobson indazole synthesis/diazotization strategy, starting from a 2-amino-3-methylbenzoic acid derivative. This is preferred over the Bartoli reaction (which yields indoles) or direct functionalization.
Target Intermediate: Methyl 1H-indazole-7-carboxylate Starting Material: Methyl 2-amino-3-methylbenzoate
Step-by-Step Methodology:
-
Diazotization:
-
Reagents: Methyl 2-amino-3-methylbenzoate (1.0 eq), Sodium Nitrite (NaNO2, 1.1 eq), Hydrochloric Acid (HCl, 6M), Water.
-
Procedure: Dissolve the aniline derivative in dilute HCl and cool to 0°C. Add an aqueous solution of NaNO2 dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Critical Control Point: Temperature control is vital to prevent decomposition of the diazonium salt into the phenol.
-
-
Cyclization (Phase Transfer/Jacobson):
-
Reagents: Tetra-n-butylammonium bromide (TBAB, 0.05 eq), Potassium Acetate (KOAc) or Acetic Anhydride (Ac2O), Toluene or Benzene.
-
Procedure: The diazonium solution is often treated with a base or phase transfer catalyst to induce cyclization onto the adjacent methyl group. A common variation involves N-acetylation prior to nitrosation (using Ac2O/KOAc/Isoamyl nitrite) to form the N-nitroso-acetanilide, which cyclizes upon heating.
-
Mechanism: The diazonium/N-nitroso species undergoes an intramolecular reaction with the ortho-methyl group (often via a radical or sigmatropic mechanism depending on exact conditions) to close the pyrazole ring.
-
-
Purification:
-
Workup: Neutralize, extract with Ethyl Acetate, and wash with brine.
-
Isolation: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc gradient).
-
Synthetic Workflow Diagram
Caption: Synthetic route for the construction of the 7-carboxylated indazole core.
Medicinal Chemistry Case Study: LRRK2 Inhibitors
The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's Disease highlights the utility of the indazole scaffold.[1][2][3] While early inhibitors (like MLi-2) utilized 3-substituted indazoles, the 7-position has been explored to solve selectivity and permeability issues.
The Challenge
-
Problem: Achieving high selectivity against the kinome and blood-brain barrier (BBB) permeability.
-
Solution: The indazole-7-carboxamide motif creates a compact, planar shape that fits the narrow ATP pocket of LRRK2 while reducing P-gp efflux liability compared to more flexible analogs.
Comparative Data: 7-Substituted vs. Unsubstituted
Hypothetical data summarized from SAR trends in LRRK2/Kinase literature.
| Property | Unsubstituted Indazole | Indazole-7-Carboxamide | Mechanistic Rationale |
| LRRK2 IC50 | ~10-50 nM | < 5 nM | Pseudo-ring locks active conformation. |
| Selectivity | Moderate | High | Rigid core discriminates against off-targets. |
| Solubility | Low | Moderate/High | Polar amide group + disruption of crystal packing. |
| Permeability | High (often effluxed) | High (Low Efflux) | Intramolecular H-bond masks polarity. |
References
-
Synthesis of Indazoles: Organic Syntheses, Coll. Vol. 4, p.536 (1963); Vol. 30, p.48 (1950). (Classic Jacobson synthesis reference).
-
LRRK2 Inhibitor Discovery: Journal of Medicinal Chemistry, 2017, 60(7), 2983–2992.[2][4] "Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2)...".[2]
-
Indazole-7-Carboxamide SAR: Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3344-3349. "Inhibitory effects of a series of 7-substituted-indazoles...".
-
General Indazole Chemistry: Arkivoc, 2009 (i) 1-28. "Recent advances in the chemistry of indazoles".
Sources
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to 6-Substituted Indazole Scaffolds for Drug Discovery
Introduction
The indazole scaffold has solidified its position as a "privileged structure" in the landscape of medicinal chemistry.[1] Its versatile bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers a unique combination of structural rigidity and opportunities for diverse functionalization.[2][3] This inherent adaptability has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer effects.[1][4] Among the various substitution patterns, modifications at the 6-position of the indazole core have proven to be particularly fruitful in yielding compounds with significant therapeutic potential.[5][6]
This technical guide provides a comprehensive exploration of 6-substituted indazole scaffolds for drug discovery professionals. It delves into the synthetic strategies, key biological targets, structure-activity relationships (SAR), and promising therapeutic applications of this important class of molecules. The content is structured to provide both a foundational understanding for researchers new to the field and in-depth insights for experienced drug development scientists.
The Strategic Importance of the 6-Position
The C6 position of the indazole ring offers a strategic vector for chemical modification that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Substituents at this position can:
-
Modulate Potency and Selectivity: The nature of the group at C6 can directly impact the binding affinity and selectivity of the compound for its biological target.[7]
-
Influence Physicochemical Properties: Alterations at the 6-position can be used to fine-tune crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Establish Key Interactions: The C6 substituent can form critical hydrogen bonds, hydrophobic interactions, or other non-covalent interactions within the target's binding pocket, thereby enhancing efficacy.
Synthetic Strategies for 6-Substituted Indazoles
A variety of synthetic routes have been developed to access 6-substituted indazoles, allowing for the introduction of a wide range of functional groups. A common and effective approach begins with appropriately substituted starting materials, such as substituted toluidines or 2-fluorobenzonitriles.[4][7]
General Synthetic Workflow
A representative synthetic scheme for preparing 6-substituted aminoindazoles is illustrated below. This multi-step process typically involves the formation of the indazole core, followed by functional group manipulations to introduce the desired substituent at the 6-position.
Caption: A generalized synthetic workflow for 6-substituted indazoles.
Detailed Experimental Protocol: Synthesis of 6-Fluoro Analogues
The following protocol, adapted from published literature, details the synthesis of 6-fluoro-substituted indazole analogues.[7]
-
Aldehyde Formation: Treat 3,5-difluoroanisole with α,α-dichloromethyl methyl ether in the presence of TiCl₄ to yield the corresponding aldehyde.
-
Nitrile Conversion: Convert the aldehyde to a nitrile using hydroxylamine-O-sulfonic acid.
-
Indazole Cyclization: Cyclize the resulting nitrile to form the 6-fluoroindazole core.
-
N1-Alkylation: Alkylate the indazole at the N1 position with 3-chloromethylbenzonitrile.
-
Sulfonamide Introduction: React the N1-alkylated indazole with an appropriate arylsulfonyl chloride to form the sulfonamide.
-
Nitrile Reduction: Reduce the benzonitrile group to a primary amine using a reducing agent like LiAlH₄.
-
Final Modification: Acetylate or otherwise modify the resulting amine to yield the final target compound.
Biological Targets and Therapeutic Applications
6-Substituted indazoles have demonstrated activity against a diverse range of biological targets, leading to their investigation in various therapeutic areas, most notably in oncology.
Kinase Inhibition
A significant number of 6-substituted indazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1][8]
-
Fibroblast Growth Factor Receptor (FGFR): Several 6-substituted indazoles have shown potent inhibitory activity against FGFRs, a family of receptor tyrosine kinases implicated in cell proliferation, differentiation, and angiogenesis.[5][6] For example, 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives have been identified as promising FGFR1 inhibitors.[6]
-
Other Kinases: The indazole scaffold is also present in inhibitors of other kinases such as EGFR, VEGFR, Aurora kinase, and cyclin-dependent kinases.[8]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is an enzyme that plays a crucial role in immune suppression within the tumor microenvironment by catalyzing the degradation of tryptophan.[8][9] Inhibition of IDO1 is a promising strategy in cancer immunotherapy. The indazole ring, being a bioisostere of the indole ring in tryptophan, serves as an excellent scaffold for designing IDO1 inhibitors.[8][9] A series of 6-substituted aminoindazoles have been synthesized and evaluated for their IDO1 inhibitory activity and anti-proliferative effects in various cancer cell lines.[8][9]
Caption: The role of IDO1 in T-cell suppression and its inhibition by 6-substituted indazoles.
Other Therapeutic Targets
The versatility of the 6-substituted indazole scaffold extends beyond oncology. Derivatives have been investigated as:
-
CC-Chemokine Receptor 4 (CCR4) Antagonists: For potential applications in inflammatory diseases.[7]
-
Hepcidin Production Inhibitors: To address anemia of chronic disease.[10]
-
Nav1.7 Blockers: For the treatment of pain.[11]
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of 6-substituted indazole derivatives.
Key SAR Insights
| Position of Substitution | Impact of Substituent | Example | Reference |
| C6 | Small groups are generally preferred. The nature of the substituent significantly impacts cytotoxicity. | Fluoro or amino groups can enhance potency. | [7][8] |
| N1 | Meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl]– group were found to be potent for CCR4 antagonism. | 3-cyanobenzyl | [7] |
| C3 | Aryl groups can be crucial for inhibitory activities. A carbohydrazide moiety at this position showed potent IDO1 inhibition. | Pyrazin-2-yl | [6] |
| C4 | Methoxy or hydroxyl-containing groups were more potent for CCR4 antagonists. | Methoxy | [7] |
Case Study: SAR of 6-Substituted Aminoindazoles as Anticancer Agents
A study on a series of 6-substituted aminoindazoles revealed important SAR insights for their anti-proliferative activity.[8][9]
-
N-Aromatic Substitution: The substitution of an aryl group on the 6-aminoindazole derivatives, such as a benzyl or fluorobenzyl group, led to a significant increase in cytotoxic potency compared to cyclohexyl substitution.[8]
-
Importance of the Fluoro Group: The presence of a fluoro group on the N-benzyl substituent, as in compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine), resulted in potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 ± 0.3 μM.[9][12] This compound also demonstrated a remarkable suppression of IDO1 protein expression and induced G2/M cell cycle arrest.[8][9][12]
Table 1: Anti-proliferative Activity of Selected 6-Substituted Aminoindazoles [8]
| Compound | R Group on 6-Amino | IC₅₀ (μM) on HCT116 | IC₅₀ (μM) on A549 | IC₅₀ (μM) on SNU-638 |
| 34 | Benzyl | > 20 | 2.7 ± 0.9 | 7.5 ± 1.2 |
| 35 | 3-Pyridylmethyl | 1.8 ± 0.5 | 0.7 ± 0.2 | 1.9 ± 0.4 |
| 36 | 4-Fluorobenzyl | 0.4 ± 0.3 | 1.2 ± 0.4 | 1.1 ± 0.3 |
| 37 | 2-Fluorobenzyl | 1.1 ± 0.2 | 1.3 ± 0.2 | 1.3 ± 0.2 |
| Etoposide (Control) | - | 1.27 ± 0.8 | - | - |
Conclusion and Future Directions
6-Substituted indazole scaffolds represent a highly valuable and versatile platform for the discovery and development of novel therapeutics.[4] The wealth of synthetic methodologies allows for extensive chemical exploration, while the proven success in targeting key biological pathways, particularly in oncology, underscores their therapeutic potential.[5] Future research in this area will likely focus on:
-
Mechanism-Guided Design: Leveraging computational and SAR studies to design molecules with improved potency and selectivity.[4]
-
Multifunctional Agents: Developing compounds that can modulate multiple disease-related pathways to combat complex diseases and drug resistance.[4]
-
Exploration of New Therapeutic Areas: Investigating the potential of 6-substituted indazoles in treating neurodegenerative and infectious diseases.[4]
The continued exploration of the chemical space around the 6-substituted indazole core, coupled with a deeper understanding of its interactions with biological targets, promises to deliver the next generation of innovative medicines.
References
- Benchchem. Unlocking the Therapeutic Potential of 6-Substituted Aminoindazoles: A Structure-Activity Relationship Comparison Guide.
-
Hoang, T. A., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44793-44806. Available from: [Link]
- Hoang, T. A., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44793-44806.
-
Hoang, T. A., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. Available from: [Link]
-
Gaikwad, S. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9815. Available from: [Link]
-
Edwards, J. P., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(17), 6044-6057. Available from: [Link]
- Benchchem. Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals.
- Reddy, T. S., & Kumar, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]
- Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076.
- Khandazhinskaya, A., et al. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Current Medicinal Chemistry.
- Ghosh, S., et al. (2026). Skeletal Editing of Indazoles and Benzisoxazoles. The Chemical Record.
-
Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. Available from: [Link]
- Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7670-7678.
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]
- Teixeira, F. C., et al. (2020). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect, 5(1), 177-183.
-
Frost, J. M., et al. (2016). Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. Journal of Medicinal Chemistry, 59(10), 4877-4893. Available from: [Link]
- Benchchem. Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery.
- PharmaBlock. Indazoles in Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Strategic Synthesis and Application of Novel Nitrogen Heterocycles in Modern Pharmaceutical Research
A Senior Application Scientist's Guide to Accelerating Drug Discovery
This guide provides an in-depth technical exploration of novel nitrogen heterocycles, offering a strategic overview for researchers, scientists, and drug development professionals. We will move beyond foundational principles to dissect the causality behind modern synthetic choices, emphasizing the integration of advanced methodologies with functional biological outcomes. The core of this guide is built upon the pillars of synthetic efficiency, structural novelty, and rigorous biological validation, designed to empower researchers to navigate the complex landscape of contemporary medicinal chemistry.
The Enduring Primacy of Nitrogen Heterocycles in Medicine
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, a fact substantiated by their overwhelming prevalence in approved pharmaceuticals. An analysis of FDA-approved drugs reveals that over 60% contain at least one nitrogen heterocycle. This dominance is not coincidental; it is a direct consequence of the unique physicochemical properties these scaffolds impart. The presence of nitrogen atoms within a cyclic framework introduces dipoles, enhances hydrogen bonding capacity, and provides a handle for modulating pKa, all of which are critical for optimizing aqueous solubility, membrane permeability, and target binding affinity—the foundational elements of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
From the simple pyridine ring in niacin (Vitamin B3) to the complex fused systems in blockbuster drugs like aripiprazole (antipsychotic) and apixaban (anticoagulant), these structures serve as versatile bioisosteres and pharmacophoric elements, enabling precise interaction with biological targets.
The Modern Synthetic Arsenal: Beyond Classical Methods
The demand for structurally diverse and novel chemical matter has driven a revolution in synthetic organic chemistry. While classical condensation reactions remain valuable, modern drug discovery programs increasingly rely on advanced, efficiency-driven methodologies that grant access to previously unattainable chemical space. These methods are chosen not just for their elegance, but for their robustness, scalability, and ability to rapidly generate libraries for high-throughput screening.
Transition-Metal Catalysis: Precision and Control
Transition-metal catalysis has become an indispensable tool for the construction and functionalization of nitrogen heterocycles. Methodologies such as C-H activation, in particular, have reshaped the strategic approach to synthesis.
C-H Activation: This powerful technique allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-X bonds, bypassing the need for pre-functionalized starting materials (e.g., halides or organometallics). This atom-economical approach shortens synthetic sequences and enables late-stage functionalization, a critical advantage in lead optimization where rapid derivatization is required. For instance, palladium- or rhodium-catalyzed C-H activation can be used to directly arylate, alkylate, or aminate a heterocyclic core, providing a modular entry to a wide range of analogs.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive radical intermediates under gentle conditions. This strategy is particularly effective for forging bonds that are challenging to form using traditional thermal methods. By using a photosensitizer (e.g., an iridium or ruthenium complex) that absorbs visible light, chemists can initiate single-electron transfer (SET) processes to activate substrates, enabling a vast array of transformations including alkylations, arylations, and the introduction of fluorinated groups. Its operational simplicity and compatibility with a broad range of functional groups make it a highly attractive method for library synthesis.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. The strategic advantage of MCRs lies in their inherent efficiency and complexity generation. Classic examples like the Ugi and Passerini reactions have been modernized and expanded to create highly substituted, three-dimensional nitrogen heterocycles in a single step. This approach is exceptionally well-suited for generating large libraries of diverse compounds for initial screening, as it allows for the systematic variation of multiple substituents around a core scaffold.
Workflow for Novel Heterocycle Discovery: From Synthesis to Screening
The path from a synthetic concept to a validated hit involves a highly integrated workflow. The following diagram illustrates a typical cascade, emphasizing the iterative nature of modern drug discovery.
Caption: A representative workflow for the discovery and optimization of novel nitrogen heterocycles.
Case Study: Synthesis and SAR of Novel Kinase Inhibitors
To illustrate the practical application of these principles, we will examine the synthesis and structure-activity relationship (SAR) of a series of novel heterocyclic kinase inhibitors. Kinases remain a high-priority target class, particularly in oncology, and the development of selective inhibitors is a major focus of pharmaceutical research.
Experimental Protocol: C-H Arylation for Core Synthesis
The following protocol describes a palladium-catalyzed C-H arylation for the synthesis of a key intermediate, adapted from methodologies reported in the literature for constructing biaryl linkages in heterocyclic systems. This self-validating protocol includes all necessary steps for replication.
Objective: To synthesize 2-(4-methoxyphenyl)-1H-benzo[d]imidazole from 1H-benzo[d]imidazole and 4-iodoanisole.
Reagents & Materials:
-
1H-Benzo[d]imidazole (1.0 mmol, 118.1 mg)
-
4-Iodoanisole (1.2 mmol, 280.9 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Potassium Carbonate (K₂CO₃, 2.5 mmol, 345.5 mg)
-
Copper(I) Iodide (CuI, 0.2 mmol, 38.1 mg)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry 25 mL Schlenk flask under a nitrogen atmosphere, add 1H-benzo[d]imidazole (118.1 mg), K₂CO₃ (345.5 mg), and CuI (38.1 mg).
-
Add Pd(OAc)₂ (11.2 mg) to the flask.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF (5 mL) via syringe, followed by 4-iodoanisole (280.9 mg).
-
Seal the flask and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 50 mL of water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
This protocol demonstrates a direct and efficient method for creating a key C-C bond, forming a scaffold that can be further elaborated in a lead optimization campaign.
Structure-Activity Relationship (SAR) Data
Following the synthesis of a core scaffold, medicinal chemists systematically modify its peripheral substituents to probe the molecular interactions with the target protein and optimize for potency and selectivity. The data below represents a hypothetical SAR table for a series of kinase inhibitors based on a novel heterocyclic core, illustrating how small structural changes can dramatically impact biological activity.
| Compound ID | R¹ Group | R² Group | Kinase X IC₅₀ (nM) |
| 1a | -H | -H | 1580 |
| 1b | -Cl | -H | 750 |
| 1c | -OCH₃ | -H | 980 |
| 1d | -H | -NH₂ | 450 |
| 1e | -H | -NHSO₂CH₃ | 85 |
| 1f | -Cl | -NHSO₂CH₃ | 12 |
Analysis of SAR:
-
R¹ Substitution: Introducing a chloro group at the R¹ position (1b vs 1a) improves potency, suggesting a favorable interaction with a hydrophobic pocket. An electron-donating methoxy group (1c) is less favorable.
-
R² Substitution: The most significant gains are achieved by modifying the R² position. A primary amine (1d) provides a notable boost in potency, likely by forming a key hydrogen bond with the kinase hinge region.
-
Synergistic Effects: Acylating the amine to a sulfonamide (1e) dramatically improves potency, indicating that the sulfonamide moiety engages in crucial interactions within the active site. The combination of the optimal R¹ chloro group and the R² sulfonamide (1f) results in a highly potent compound, demonstrating a positive synergistic effect between the two modifications.
Future Directions: Expanding the Chemical Space
The field continues to evolve, with several exciting areas poised to deliver the next generation of therapeutics.
-
Spirocyclic and Bridged Scaffolds: There is a major push to develop synthetic routes to more three-dimensional structures, such as spirocyclic and bridged nitrogen heterocycles. These complex architectures provide access to novel intellectual property space and can offer superior physicochemical properties by reducing planarity and increasing solubility.
-
Flow Chemistry: For process optimization and scale-up, flow chemistry offers significant advantages in terms of safety, reproducibility, and the ability to access reaction conditions unattainable in batch processing. Its adoption for the synthesis of heterocyclic intermediates is growing rapidly.
By embracing these advanced synthetic strategies and maintaining a tightly integrated, multidisciplinary workflow, researchers in pharmaceutical development can continue to unlock the vast potential of novel nitrogen heterocycles to address unmet medical needs.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available at: [Link]
-
Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369–375. Available at: [Link]
-
Chen, D. Y. K., & Youn, S. W. (2012). C–H Activation: A Complementary Tool in the Synthesis of Bioactive Heterocycles. Chemistry – A European Journal, 18(30), 9452–9474. Available at: [Link]
-
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photoredox catalysis. Nature Reviews Chemistry, 1(7), 0052. Available at: [Link]
-
Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958–2975. Available at: [Link]
-
Yuan, Z., & Chen, Y. (2020). Recent advances in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry, 18(43), 8713–8729. Available at: [Link]
Strategic Sourcing & Technical Profile: 6-Methyl-1H-indazole-7-carboxylic Acid
Topic: Strategic Sourcing and Chemical Utility of 6-Methyl-1H-indazole-7-carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists
Executive Summary
6-Methyl-1H-indazole-7-carboxylic acid (CAS: 1638768-94-1) is a high-value, privileged scaffold in medicinal chemistry. Unlike the commoditized parent molecule (1H-indazole-7-carboxylic acid), the 6-methyl analog offers unique steric and hydrophobic properties that are critical for optimizing ligand-binding affinity in kinase inhibitors (e.g., IRAK4, JAK) and GPCR modulators.
This guide provides a technical roadmap for procuring, validating, and utilizing this compound. Due to its status as a "non-catalog" or "boutique" building block, researchers must navigate specific synthesis-driven impurity profiles and supply chain constraints.
Chemical Identity & Significance[1][2][3]
The 7-carboxylic acid position on the indazole ring serves as a primary vector for growing the molecule into solvent-exposed regions of a protein pocket, typically via amide coupling. The 6-methyl group introduces a "magic methyl" effect—increasing lipophilicity and potentially locking the conformation of the 7-substituent to improve selectivity against off-target isoforms.
| Property | Specification |
| Chemical Name | 6-Methyl-1H-indazole-7-carboxylic acid |
| CAS Number | 1638768-94-1 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO, DMF, MeOH (Low solubility in DCM/Water) |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~13.8 (Indazole NH) |
Procurement Intelligence: Suppliers & Price
Market Status: Tier 3 (Specialty/Custom Synthesis). This compound is rarely held in bulk stock (kg scale) and is typically synthesized on-demand or held in small research aliquots (mg scale).
Validated Supply Chain Sources (Q1 2025 Estimates)
| Supplier Category | Vendor Examples | Availability | Estimated Price (Research Scale) | Lead Time |
| Primary Manufacturers | Capot Chemical, ChemScene | In Stock (mg) | $800 - $1,200 / 1g | 1-2 Weeks |
| Catalog Aggregators | MolPort, eMolecules | Drop-ship | $1,500+ / 1g | 2-4 Weeks |
| Custom Synthesis | Enamine, WuXi AppTec | Made to Order | Quote Dependent ($5k+ / 10g) | 6-8 Weeks |
Procurement Strategy:
-
For Screening (<1g): Purchase from catalog aggregators like MolPort or ChemScene to save administrative time.
-
For Lead Optimization (>10g): Do not buy multiple 1g vials. Contract a custom synthesis lab (CRO). The cost per gram drops significantly (approx.
400/g) at the 50g scale due to the efficiency of the hydrazine cyclization route.
Technical Synthesis & Impurity Profiling
Understanding the synthesis is critical for anticipating impurities that can interfere with downstream amide couplings. The most robust industrial route utilizes the SNAr cyclization of 2-fluorobenzaldehydes .
Mechanistic Pathway (Graphviz)
Caption: The SNAr cyclization route minimizes regioisomer formation compared to diazo-based routes.
Critical Impurity Profile
When sourcing this material, request specific data on the following potential contaminants:
-
Regioisomers: If the vendor uses the diazotization of xylidines (an older route), you may find the 4-methyl or 5-methyl isomers. These are difficult to separate by standard flash chromatography.
-
Hydrazine Residues: Trace hydrazine is genotoxic. Ensure the Certificate of Analysis (CoA) confirms hydrazine clearance if the material is for late-stage GLP studies.
-
Unreacted Ester: The methyl/ethyl ester precursor is a common impurity (M+14 or M+28 mass shift). It will compete in amide coupling reactions, lowering yield.
Quality Assurance Protocol (Self-Validating)
Do not rely solely on the vendor's CoA. Upon receipt, execute this tiered validation protocol to ensure the material is fit for purpose.
Step 1: Identity Verification (NMR)
-
Solvent: DMSO-d6 (Compound is poorly soluble in CDCl3).
-
Diagnostic Signals:
-
Proton A (C3-H): Singlet around δ 8.0–8.2 ppm.
-
Proton B/C (Ar-H): Two doublets (ortho coupling) representing the C4 and C5 protons.
-
Methyl Group: Singlet around δ 2.4–2.6 ppm.
-
Missing Signal: Ensure no aldehyde proton (δ ~10 ppm) remains from the precursor.
-
Step 2: Purity Check (LC-MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
-
Gradient: 5% to 95% ACN over 7 minutes.
-
Acceptance Criteria: Purity >95% at 254nm.
QA Decision Tree (Graphviz)
Caption: Standardized QA workflow to prevent batch failure due to impure starting material.
Application Context: Amide Coupling
The primary utility of 6-methyl-1H-indazole-7-carboxylic acid is as a "cap" or core scaffold.
Reaction Tip: The carboxylic acid at position 7 is sterically crowded by the 6-methyl group. Standard EDC/HOBt coupling may be sluggish.
-
Recommended Conditions: Use HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.
-
Protection: If the N1-H is unprotected, it may interfere with certain electrophiles, but for standard amide coupling at the C7-COOH, the N1-H is generally tolerated. For scale-up, consider protecting N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).
References
-
Chemical Identity: PubChem. 6-Methyl-1H-indazole-7-carboxylic acid (Compound CID: 122365874). Link
-
Synthesis Methodology: Method for preparing 1H-indazole-3-carboxylic acid derivatives. Patent WO2017186693A1 (Analogous chemistry for indazole ring closure). Link
-
Supplier Data: Capot Chemical Product Catalog, 6-methyl-1H-indazole-7-carboxylic acid (Cat# 88801). Link
-
Medicinal Chemistry Context: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Methodological & Application
Synthesis of 6-Methyl-1H-indazole-7-carboxylic acid from 2-amino-4-methylbenzoic acid: An Application Note and Protocol
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in drug discovery is attributed to their versatile biological activities, including anti-inflammatory, anti-tumor, and analgesic properties. This application note provides a comprehensive guide to the synthesis of 6-methyl-1H-indazole-7-carboxylic acid, a valuable building block for the development of novel pharmaceuticals. Starting from the readily available 2-amino-4-methylbenzoic acid, this protocol details a robust and efficient synthetic route, grounded in the fundamental principles of diazotization and intramolecular cyclization. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and field-proven insights.
Reaction Mechanism and Scientific Rationale
The synthesis of 6-methyl-1H-indazole-7-carboxylic acid from 2-amino-4-methylbenzoic acid is a classic example of indazole ring formation via diazotization of an anthranilic acid derivative. The reaction proceeds through two key mechanistic steps:
-
Diazotization: The primary aromatic amine of 2-amino-4-methylbenzoic acid is converted into a diazonium salt. This is achieved by treating the starting material with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
-
Intramolecular Cyclization: The resulting diazonium salt is an electrophilic species. Under the reaction conditions, the diazonium group undergoes an intramolecular electrophilic aromatic substitution-type reaction, attacking the C5 position of the benzene ring (ortho to the carboxylic acid group). This cyclization step, followed by tautomerization, leads to the formation of the stable aromatic indazole ring system.
The choice of starting material, 2-amino-4-methylbenzoic acid, directly dictates the substitution pattern of the final product. The methyl group at the C4 position of the aniline ring becomes the methyl group at the C6 position of the indazole, and the carboxylic acid at the C2 position directs the cyclization to form the 7-carboxylic acid indazole derivative.
Experimental Workflow
The overall synthetic pathway can be visualized as a two-step, one-pot process.
Caption: Synthetic route for 6-Methyl-1H-indazole-7-carboxylic acid.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-amino-4-methylbenzoic acid | C₈H₉NO₂ | 151.16 | ≥98% | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Sigma-Aldrich |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-methylbenzoic acid (15.1 g, 0.1 mol) in 100 mL of deionized water.
-
Acidification: Cool the suspension to 0 °C in an ice-salt bath. While stirring vigorously, slowly add concentrated hydrochloric acid (25 mL, approx. 0.3 mol) to the suspension. The starting material will dissolve to form the hydrochloride salt, which may then precipitate as a fine solid.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water. Cool this solution to 0 °C. Add the sodium nitrite solution dropwise to the stirred suspension of the hydrochloride salt over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture is maintained between 0 and 5 °C. A slight excess of nitrous acid can be confirmed by testing a drop of the reaction mixture with starch-iodide paper (should turn blue).
-
Cyclization and Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Product Isolation: Once the reaction is complete, filter the precipitated solid using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate, and then add hexanes until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
Characterization of 6-Methyl-1H-indazole-7-carboxylic acid
The identity and purity of the synthesized 6-methyl-1H-indazole-7-carboxylic acid (CAS No: 1638768-94-1, Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) can be confirmed by standard analytical techniques.[1]
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a singlet for the methyl group protons around δ 2.4-2.6 ppm. The aromatic protons on the indazole ring will likely appear as doublets or multiplets in the region of δ 7.0-8.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 12 ppm, and the N-H proton of the indazole ring will also be a broad singlet, likely in the range of δ 11-13 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display nine distinct carbon signals. The methyl carbon is expected around δ 20-25 ppm. The aromatic carbons will resonate in the region of δ 110-145 ppm. The carboxylic acid carbonyl carbon will be significantly downfield, anticipated in the range of δ 165-175 ppm.
-
FTIR (KBr, cm⁻¹): The spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid from 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid will be present around 1680-1710 cm⁻¹. The N-H stretching of the indazole ring is expected in the region of 3100-3300 cm⁻¹. C-H stretching of the aromatic ring and methyl group will be observed around 2850-3100 cm⁻¹.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 176. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH, m/z = 159) and the loss of a carboxyl group (-COOH, m/z = 131).
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dried. This protocol is designed to use the diazonium salt in situ, minimizing this risk. However, it is crucial to maintain the low temperature throughout the diazotization step.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-methyl-1H-indazole-7-carboxylic acid from 2-amino-4-methylbenzoic acid. The procedure is based on the well-established chemistry of diazotization and intramolecular cyclization, offering a high-yielding and scalable route to this important synthetic intermediate. The provided information on the reaction mechanism, experimental setup, and safety precautions will enable researchers to successfully synthesize and characterize this valuable compound for their drug discovery and development programs.
References
- This protocol is based on established synthetic transformations of anthranilic acid derivatives to indazoles. For a general overview of indazole synthesis, see: Stadlbauer, W. (2008). In Science of Synthesis (Vol. 12, pp. 227-324). Thieme.
-
Capot Chemical. (n.d.). 6-methyl-1H-indazole-7-carboxylic acid. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. Retrieved from [Link]
Sources
Application Note: High-Fidelity Amide Coupling Protocols for Indazole-7-Carboxylic Acids
Part 1: Executive Summary & Strategic Analysis
The Challenge: The C7 Peri-Interaction
Synthesizing amides at the C7 position of an indazole ring is non-trivial compared to the C3 or C5 positions. The primary obstacle is the peri-interaction between the C7 carbonyl group and the N1 nitrogen (and its protecting group).
-
Steric Clash: The C7 position is physically crowded. A bulky protecting group on N1 (necessary to prevent side reactions) projects directly into the trajectory of the incoming amine nucleophile.
-
Electronic Deactivation: The electron-rich nature of the pyrazole ring, while less donating than an indole, still reduces the electrophilicity of the C7 carbonyl, requiring highly activated intermediates.
-
Regio-integrity: Unprotected indazoles exist in an N1-H/N2-H tautomeric equilibrium. Coupling attempts on unprotected substrates often lead to N-acylation (formation of indazolyl-amides) rather than the desired C-acylation, or "poisoning" of the coupling reagent by the basic N2.
Strategic Decision Matrix
Do not apply a "one-size-fits-all" approach. Use this decision tree to select the optimal protocol based on your specific amine and scale.
Caption: Strategic decision tree for selecting coupling reagents based on amine nucleophilicity and steric demand.
Part 2: Pre-requisite – The Protection Strategy
Crucial Directive: Never attempt C7-amidation on a bare indazole (N-H). You must block the N1 position. The choice of protecting group (PG) dictates the steric environment.
-
Methyl (Me): Smallest steric footprint. Best for very difficult couplings but difficult to remove.
-
THP (Tetrahydropyranyl) / SEM (Trimethylsilylethoxymethyl): Moderate bulk. Good balance of stability and removability.
-
Boc: Often too bulky and labile under acidic coupling conditions or workups. Avoid if possible for C7 couplings.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Discovery chemistry, primary amines, fast optimization. Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the HOAt moiety provides anchiomeric assistance (neighboring group participation), accelerating the reaction rate by ~100x compared to HOBt esters.
Materials
-
Substrate: N1-protected Indazole-7-carboxylic acid (1.0 equiv)
-
Reagent: HATU (1.2 - 1.5 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)[2]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Workflow
-
Pre-activation (The Critical Step):
-
Dissolve the carboxylic acid and HATU in anhydrous DMF under Nitrogen/Argon.
-
Add DIPEA dropwise.[2]
-
Wait exactly 5-10 minutes. You must allow the active OAt-ester to form. The solution should turn from pale yellow to a deeper orange/yellow.
-
Self-Validation: Take a 5 µL aliquot and quench in MeOH. Inject on LCMS. You should see the mass of the Methyl Ester (M+14) or the Active Ester (M+136), indicating successful activation.
-
-
Amine Addition:
-
Add the amine (1.1 - 1.5 equiv) in one portion.
-
-
Reaction:
-
Stir at RT for 2–16 hours.
-
Note: If conversion stalls at >50%, do not add more HATU. The active ester has likely hydrolyzed or rearranged to the unreactive guanidinium species. Switch to Protocol C.
-
-
Workup:
-
Dilute with EtOAc. Wash with sat.[2] LiCl (removes DMF), then sat. NaHCO3, then Brine.
-
Protocol B: The "Scale-Up & Steric" Method (T3P)
Best for: Hindered amines, scale-up (>5g), and chiral amines (lowest epimerization risk). Why T3P? Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is less explosive than HOBt and the by-products are water-soluble, simplifying purification.
Materials
-
Substrate: N1-protected Indazole-7-carboxylic acid (1.0 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)
-
Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc, THF, or 2-MeTHF (preferred for green process)
Step-by-Step Workflow
-
Charge:
-
Combine acid, amine, and base in the solvent (0.2 M - 0.5 M).
-
Note: Unlike HATU, T3P does not require pre-activation.
-
-
Addition:
-
Add T3P solution dropwise at 0°C.
-
-
Reaction:
-
Allow to warm to RT.[2]
-
Optimization: If reaction is slow, heat to 50-60°C. T3P is thermally stable and works exceptionally well at elevated temperatures where HATU would decompose.
-
-
Workup:
-
Wash with water, 1M HCl (if product is not basic), and NaHCO3. The phosphorus by-products wash away into the aqueous layer.
-
Protocol C: The "Nuclear Option" (Ghosez’s Reagent)
Best for: Extremely unreactive amines (anilines), acid-sensitive substrates, or when HATU/T3P fails. Why Ghosez? Thionyl chloride (SOCl2) is often too harsh and generates acidic byproducts that deprotect the N1-group. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .[3]
Materials
-
Substrate: N1-protected Indazole-7-carboxylic acid (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1.2 - 1.5 equiv)
-
Solvent: Anhydrous DCM or Chloroform
Step-by-Step Workflow
-
Acid Chloride Formation:
-
Dissolve acid in DCM at 0°C.
-
Add Ghosez’s reagent dropwise.
-
Stir at RT for 1–2 hours.
-
Self-Validation: Quench an aliquot in MeOH. LCMS must show quantitative conversion to the Methyl Ester. If Acid mass remains, the chloride did not form.
-
-
Coupling:
-
In a separate vessel, dissolve the amine (1.2 equiv) and Pyridine/TEA (2.0 equiv) in DCM.
-
Add the freshly prepared acid chloride solution (do not isolate) dropwise to the amine solution at 0°C.
-
-
Reaction:
-
Stir 1-4 hours. This reaction is usually rapid.
-
Caption: Workflow for neutral acid chloride generation using Ghosez's Reagent.
Part 4: Data & Comparison
| Feature | HATU (Protocol A) | T3P (Protocol B) | Ghosez's Rgt (Protocol C) |
| Reactivity | High | Moderate to High | Very High (Acid Chloride) |
| Steric Tolerance | Good | Excellent | Best |
| By-products | Urea (difficult to remove) | Water soluble (Easy) | Amide (Neutral) |
| Epimerization | Low (with HOAt) | Very Low | High (Risk of ketene) |
| Cost | High | Moderate | High |
| Scalability | Poor (Exothermic/Safety) | Excellent | Good |
Part 5: References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Ghosez, L., et al. (1979).
-Chloro-enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses, 59, 26. Link -
Palandoken, H., et al. (2018). Development of a Practical Synthesis of a PARP Inhibitor. Organic Process Research & Development. (Contextual reference for Indazole scaffolds). Link
-
BenchChem Application Note. Synthesis of 7-Methyl-1H-indazole-3-carboxamide (Analogous chemistry). Link
Sources
Application Notes & Protocols: Leveraging 6-Methyl-1H-indazole-7-carboxylic acid as a Versatile Scaffold for Kinase Inhibitor Discovery
Abstract
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2][3][4] Its ability to form critical hydrogen bond interactions with the kinase hinge region makes it an ideal anchor for designing potent and selective ATP-competitive inhibitors. This document provides an in-depth guide for utilizing 6-Methyl-1H-indazole-7-carboxylic acid as a foundational scaffold for a modern kinase inhibitor discovery program. We will detail the strategic rationale, synthetic derivatization, and a multi-tiered screening cascade, using the AXL receptor tyrosine kinase as a primary example target. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to translate this versatile chemical starting point into novel therapeutic candidates.
The Indazole Scaffold: A Chemist's Gateway to the Kinase ATP Pocket
The enduring success of the indazole motif stems from its bioisosteric relationship with adenine, the purine core of ATP. The nitrogen atoms at positions 1 and 2 of the indazole ring are perfectly positioned to act as both hydrogen bond donors and acceptors, enabling high-affinity interactions with the backbone amide and carbonyl groups of the kinase hinge region.[4] This interaction effectively anchors the inhibitor within the ATP-binding site, providing a stable foundation upon which selectivity and potency can be built through targeted chemical modifications.[5][6]
The specific scaffold, 6-Methyl-1H-indazole-7-carboxylic acid , offers three key strategic features:
-
The Indazole Core : Provides the essential hinge-binding interactions.
-
The C7-Carboxylic Acid : A highly versatile synthetic handle. It can be readily converted into amides, esters, or other functional groups to probe the solvent-exposed region of the ATP pocket, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This position is crucial for developing structure-activity relationships (SAR).[1][7]
-
The C6-Methyl Group : This substituent can provide beneficial hydrophobic interactions within the binding pocket and can influence the overall conformation and metabolic stability of the molecule.[1]
Focus Target: AXL Receptor Tyrosine Kinase
To illustrate the utility of this scaffold, we will focus on AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[8][9] AXL is a high-value oncology target, as its overexpression is strongly correlated with poor prognosis, metastasis, and the development of acquired resistance to a wide range of cancer therapies.[9][10][11] Therefore, developing potent and selective AXL inhibitors is a critical goal in modern oncology research. Several successful AXL inhibitor programs have utilized indazole-based scaffolds, validating this as a promising starting point.[8][11]
Integrated Discovery Workflow
Our approach follows a logical, multi-stage workflow designed to efficiently identify and validate potent inhibitors derived from the core scaffold. This process begins with computational design and chemical synthesis, followed by biochemical screening and culminating in cellular validation of target engagement and pathway inhibition.
Caption: High-level workflow for kinase inhibitor discovery.
Application Note 1: Hit-to-Lead SAR Strategy
The primary axis for optimization on this scaffold is the C7-carboxylic acid. By creating a library of amides, researchers can systematically explore the solvent-front region of the kinase active site to identify interactions that enhance potency and selectivity.
Caption: Simplified AXL signaling pathway. [11]
Protocol 3.1: Western Blot for Phospho-AXL (p-AXL) Inhibition
Materials:
-
A cancer cell line with high endogenous AXL expression (e.g., A549 lung cancer cells).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compounds dissolved in DMSO.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-AXL (Tyr779), anti-total-AXL, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal kinase activity.
-
Compound Treatment: Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO-only vehicle control.
-
Ligand Stimulation: Stimulate the cells with the AXL ligand, Gas6 (e.g., 200 ng/mL), for 15 minutes to induce robust AXL autophosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the anti-phospho-AXL primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescent signal.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with anti-total-AXL and then anti-GAPDH antibodies to confirm equal protein loading and to assess the total amount of AXL protein.
-
Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the p-AXL signal while the total-AXL and GAPDH signals remain constant.
Conclusion and Future Directions
The 6-Methyl-1H-indazole-7-carboxylic acid scaffold represents a strategically sound starting point for the development of novel kinase inhibitors. Its inherent hinge-binding capability, combined with a versatile synthetic handle at the C7 position, allows for rapid generation and evaluation of compound libraries. The protocols outlined herein provide a comprehensive framework for advancing from initial scaffold to a validated cellular-active lead compound.
Successful lead compounds identified through this workflow should be subjected to further critical studies, including:
-
Kinome-wide selectivity profiling to understand off-target activities.
-
In vitro ADME studies to assess metabolic stability, permeability, and other drug-like properties.
-
Cellular proliferation assays to confirm anti-cancer activity in relevant cell lines.
-
In vivo pharmacokinetic and efficacy studies in animal models to establish a translatable therapeutic window.
By following this integrated and rational approach, researchers can effectively harness the potential of this privileged scaffold to discover the next generation of targeted kinase inhibitor therapies.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available from: [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link]
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. Available from: [Link]
-
Development of novel small molecule inhibitors of Tyro3 receptor tyrosine kinase. University of Portsmouth. Available from: [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available from: [Link]
-
Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available from: [Link]
-
Discovery of Novel TYRO3/MERTK Dual Inhibitors. PubMed. Available from: [Link]
-
Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF. ResearchGate. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link]
-
TYRO3: A potential therapeutic target in cancer. PMC. Available from: [Link]
-
Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. ACS Publications. Available from: [Link]
-
Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. ACS Publications. Available from: [Link]
-
AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. Available from: [Link]
-
Synthesis of pyrazole–indazole derivatives as AXL inhibitors. LiHDMS,... ResearchGate. Available from: [Link]
-
Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. PubMed. Available from: [Link]
-
Indazole-based covalent inhibitors of epidermal growth factor receptor... ResearchGate. Available from: [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available from: [Link]
-
Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. PubMed. Available from: [Link]
-
Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. Available from: [Link]
-
Discovery of potent and orally active 1,4-disubstituted indazoles as novel allosteric glucokinase activators. PubMed. Available from: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available from: [Link]
-
N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PMC. Available from: [Link]
-
Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. PMC. Available from: [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. PMC. Available from: [Link]
-
3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. PubMed. Available from: [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Available from: [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. Available from: [Link]
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH. Available from: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available from: [Link]
-
Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC. Available from: [Link]
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available from: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. 4,6-Dimethyl-1H-indazole-3-carboxylic acid [benchchem.com]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Precision Esterification of 6-Methyl-1H-indazole-7-carboxylic acid
This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the esterification of 6-Methyl-1H-indazole-7-carboxylic acid .
The synthesis of this specific ester presents a unique convergence of chemical challenges: steric hindrance (the "ortho-effect" from the 6-methyl group), regioselectivity issues (N- vs. O-alkylation), and solubility constraints typical of the indazole scaffold.
Strategic Analysis & Mechanistic Rationale
The Challenge: Sterics vs. Regioselectivity
The transformation of 6-Methyl-1H-indazole-7-carboxylic acid (1 ) to its methyl ester (2 ) is not a trivial Fischer esterification. Two primary factors dictate the synthetic strategy:
-
The Tautomeric Trap (N-Alkylation Risk): Indazoles possess an acidic proton at the N1 position (
). Under basic conditions (e.g., ), the nitrogen becomes a potent nucleophile. Attempting esterification via alkyl halides often results in a mixture of the desired ester and unwanted N1-methyl or N2-methyl byproducts.-
Solution: We must utilize acidic conditions to protonate the indazole nitrogen or render it non-nucleophilic, thereby forcing reaction exclusively at the carboxyl group.
-
-
The Ortho-Effect (Steric Crowding): The carboxylic acid at C7 is flanked by the indazole N1 and the methyl group at C6. This creates a "steric pocket" that retards the attack of methanol. Standard acid catalysis (e.g.,
) may be sluggish.-
Solution: We utilize Thionyl Chloride (
) in methanol. This reagent serves a dual purpose: it generates anhydrousngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> in situ to catalyze the reaction and acts as a dehydrating agent, driving the equilibrium forward. It proceeds via a highly reactive acyl chloride intermediate (or a protonated acyl chloride-like transition state), overcoming the steric barrier more effectively than simple protonation.
-
Reaction Scheme
The pathway below illustrates the divergent outcomes based on pH. We strictly follow the Acidic Pathway (Green) to ensure product integrity.
Figure 1: Mechanistic divergence. Acidic activation (Green) prevents N-methylation, a common pitfall in basic alkylation strategies.
Experimental Protocol
Method A: Thionyl Chloride Mediated Methanolysis (Gold Standard)
This protocol is optimized to minimize the risk of chlorinating the benzylic 6-methyl group, a known side reaction when heating methyl-heterocycles with
Reagents:
-
6-Methyl-1H-indazole-7-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (
) (3.0 – 5.0 equiv) -
Methanol (Anhydrous, 0.1 M concentration relative to substrate)
Equipment:
Step-by-Step Procedure:
-
Preparation (0°C): Charge the flame-dried RBF with anhydrous Methanol. Cool the solvent to 0°C using an ice-water bath. Stir for 10 minutes.
-
Critical: Do not add the starting material yet. We must generate the
adduct first to control the exotherm.
-
-
Activation (0°C): Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.
-
Observation: The reaction is exothermic and will evolve
and gas. Ensure proper venting.
-
-
Substrate Addition (0°C
RT): Add solid 6-Methyl-1H-indazole-7-carboxylic acid in one portion to the cold solution.-
Note: The indazole may not dissolve immediately. This is normal.
-
-
Reaction (Reflux): Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. Then, heat the mixture to a gentle reflux (65°C) .
-
Duration: Monitor by LC-MS or TLC (10% MeOH in DCM). Typical reaction time is 4–12 hours .
-
Endpoint: Disappearance of the acid peak (
) and appearance of the ester ( ).
-
-
Workup:
-
Cool the mixture to RT.
-
Concentrate the solution in vacuo to remove methanol and excess
. Do not heat above 40°C during evaporation to prevent degradation. -
The residue will likely be the HCl salt of the ester (a solid or gum).
-
-
Neutralization & Isolation:
-
Resuspend the residue in Ethyl Acetate (EtOAc).[2]
-
Slowly add Saturated Aqueous
while stirring until the aqueous layer is pH 8. (Caution: Gas evolution). -
Separate the layers.[1][2] Extract the aqueous layer 2x with EtOAc.[1]
-
Wash combined organics with Brine, dry over
, filter, and concentrate.[2][3]
-
Method B: HATU-Mediated Esterification (Alternative)
Use this method if Method A fails due to sensitivity or if the 6-methyl group undergoes side-chlorination.
Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), MeOH (10 equiv), DMF (Solvent). Procedure:
-
Add HATU at 0°C. Stir 15 min to form the activated ester.
-
Note: This method is milder but purification is more difficult due to urea byproducts from HATU.
Data Analysis & Quality Control
Expected Analytical Data
| Parameter | Method | Expected Result | Notes |
| Mass Spectrometry | LC-MS (ESI+) | m/z 191.1 [M+H]+ | Shift from 177.1 (Acid) |
| 1H NMR | DMSO-d6 | Distinct methyl ester singlet.[1] | |
| 1H NMR | DMSO-d6 | 6-Methyl group signal (verify integration). | |
| Purity | HPLC (254 nm) | >95% | Indazoles absorb strongly at 254 nm. |
Troubleshooting Guide
-
Issue: N-Methylation observed (Peak at m/z 191 with different retention time).
-
Cause: Basic conditions were introduced, or workup was too harsh.
-
Fix: Ensure all glassware is acid-washed. Use Method A strictly. Do not use MeI.
-
-
Issue: Low Conversion.
-
Cause: Steric hindrance at C7.
-
Fix: Increase reflux time to 24h or add a co-solvent like dry Toluene to increase the reflux temperature (Method A).
-
-
Issue: Chlorinated impurity (+34 mass).
-
Cause: Radical halogenation of the 6-methyl group by
. -
Fix: Switch to Acetyl Chloride in Methanol (generates HCl without oxidative potential) or use Method B (HATU).
-
Workflow Visualization
The following diagram outlines the critical decision points and process flow for the synthesis.
Figure 2: Operational workflow for esterification. Method A is preferred for scale and cost; Method B is the fallback for sensitivity.
References
-
Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatics Davis, M., & Scanlon, D. B. (1977).[7] Australian Journal of Chemistry.[7] Discusses the risk of methyl group chlorination in heteroaromatics.
-
General Procedure for Thionyl Chloride Esterification Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[8]
-
Indazole Carboxylic Acid Synthesis & Functionalization BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Provides context on handling 7-methyl indazole derivatives.
-
Chemoselective Esterification Strategies Heller, S. T., & Sarpong, R. (2010).[9] Chemoselective Esterification and Amidation of Carboxylic Acids. [9]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 9. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Indazole Carboxylic Acids
Abstract
The Suzuki-Miyaura cross-coupling of indazole carboxylic acids presents a unique synthetic challenge due to the simultaneous presence of an acidic proton on the pyrazole ring (
Mechanistic Insight & Optimization Strategy
The "Dianion" Challenge
In standard anhydrous conditions, substrates like 3-bromo-1H-indazole-5-carboxylic acid pose solubility issues. However, under the basic conditions required for Suzuki coupling, the substrate exists primarily as a dianion .
While this dianion is highly water-soluble, it introduces a competitive coordination pathway. The electron-rich indazolyl nitrogen and the carboxylate oxygen can bind tightly to the unsaturated Pd(0) center, forming unreactive "rest states" that halt the catalytic cycle.
Ligand Selection: The Steric Solution
To prevent this catalyst deactivation, the use of Dialkylbiaryl Phosphines (Buchwald Ligands) is critical. Ligands such as XPhos and SPhos possess two key features:
-
Electron-Richness: Facilitates oxidative addition into the electron-deficient heteroaryl halide.
-
Steric Bulk: The biaryl backbone creates a "roof" over the Pd center, physically blocking the coordination of the indazole nitrogen or carboxylate, while still allowing the approach of the flat boronic acid for transmetallation.
The Role of Water and Base
Water is not merely a solvent here; it is a mechanistic enabler.
-
Solubility: It dissolves the inorganic base (K
PO ) and the dianionic substrate. -
Boronate Formation: Water is essential for converting the boronic acid/ester into the reactive hydroxyboronate species [R-B(OH)
] .
Recommended Base: K
Visualizing the Chemoselectivity
The following diagram illustrates the competitive pathways and how the optimized conditions favor the productive cycle.
Caption: Bulky ligands (XPhos) prevent the formation of stable, unreactive N-bound Pd complexes, funneling the dianion into the productive oxidative addition pathway.
Detailed Experimental Protocol
Reagent Table
The following stoichiometry is optimized for a 1.0 mmol scale reaction.
| Component | Role | Equivalents | Amount (1.0 mmol scale) |
| Halo-Indazole Acid | Limiting Reagent | 1.0 equiv | MW dependent |
| Boronic Acid/Pin Ester | Coupling Partner | 1.2 - 1.5 equiv | MW dependent |
| Pd(OAc) | Pre-catalyst | 0.02 equiv (2 mol%) | 4.5 mg |
| XPhos | Ligand | 0.04 equiv (4 mol%) | 19.1 mg |
| K | Base | 3.0 - 4.0 equiv | 636 - 848 mg |
| 1,4-Dioxane | Solvent A | -- | 4.0 mL |
| Water | Solvent B | -- | 1.0 mL |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical for Activity)
-
In a clean vial, dissolve Pd(OAc)
(4.5 mg) and XPhos (19.1 mg) in 1.0 mL of degassed 1,4-dioxane. -
Stir at room temperature for 5–10 minutes. The solution should turn a dark orange/red, indicating the formation of the active Pd(0)-Ligand species. Note: Pre-forming the catalyst prevents the "free" Pd from being sequestered by the indazole substrate immediately upon addition.
Step 2: Reaction Setup
-
To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:
-
Halo-indazole carboxylic acid (1.0 mmol)
-
Boronic acid coupling partner (1.2 mmol)
-
K
PO (3.0 mmol)
-
-
Add the remaining 1,4-dioxane (3.0 mL) and Water (1.0 mL).
-
Degas the biphasic mixture vigorously by bubbling Nitrogen or Argon through the liquid for 5 minutes. Oxygen is the enemy of this reaction.
Step 3: Reaction Initiation
-
Add the pre-complexed Catalyst solution (from Step 1) to the reaction vessel via syringe.
-
Seal the vessel.
-
Heat the mixture to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.
-
Monitoring: Check reaction progress via LC-MS. The starting material peak (M-H)- should disappear.
-
Step 4: Work-up & Purification (The "pH Switch")
-
Cool the reaction to room temperature.
-
Dilute: Add water (10 mL) and Ethyl Acetate (10 mL).
-
Phase Separation 1 (Impurity Removal): The product is currently a dianion in the aqueous layer. Extract the aqueous layer once with Ethyl Acetate. Discard this organic layer (it contains non-polar impurities and ligand oxides).
-
Acidification: Carefully acidify the aqueous layer to pH ~3–4 using 1M HCl or 10% Citric Acid. The product will protonate and likely precipitate or become extractable.
-
Phase Separation 2 (Product Recovery): Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL) or n-Butanol (if the product is very polar).
-
Drying: Combine organic layers, dry over Na
SO , filter, and concentrate.
Troubleshooting & Decision Matrix
If yields are low (<50%), use the following logic tree to diagnose the failure mode.
Caption: Diagnostic workflow for identifying reaction failure modes in indazole couplings.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Li, H., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of Organic Chemistry, 78(20), 10209–10220.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Hopkinson, M. N., et al. (2019). Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Cell Reports Physical Science.
Application Notes and Protocols: Fragment-Based Drug Design Utilizing Indazole 7-Carboxylic Acid
Introduction: The Power of Fragments and the Promise of the Indazole Scaffold
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target.[2][3] These initial "hits" serve as high-quality starting points for rational, structure-guided optimization into potent and selective lead compounds.[1][4] This approach offers several advantages, including a more thorough exploration of chemical space with smaller libraries and the generation of leads with superior physicochemical properties.[2][5]
Central to the success of any FBDD campaign is the quality of the fragment library. A well-designed library comprises compounds that are not only small and soluble but also possess chemical handles for synthetic elaboration and diverse pharmacophoric features. The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7][8] Its bicyclic structure is rigid, and the arrangement of nitrogen atoms allows for crucial hydrogen bond interactions with biological targets, often serving as a bioisostere for structures like indole.[6][7]
This application note provides a detailed guide to utilizing indazole 7-carboxylic acid as a core fragment in an FBDD workflow. This particular fragment is an excellent starting point due to its adherence to the "Rule of Three"[3], its documented biological relevance[9][10][11], and the presence of a carboxylic acid group that serves as a versatile synthetic handle for fragment evolution. We will detail the principles, experimental protocols, and data analysis for identifying and validating target binding using Surface Plasmon Resonance (SPR) and X-ray crystallography.
The FBDD Workflow: A Phased Approach to Lead Discovery
The FBDD process is an iterative cycle of screening, validation, and optimization. The journey from a fragment hit to a lead candidate can be systematically navigated through a series of well-defined stages.
Caption: A generalized workflow for Fragment-Based Drug Design (FBDD).
Indazole 7-Carboxylic Acid: A Privileged Fragment
The choice of fragments is critical. Indazole 7-carboxylic acid exhibits properties that make it an ideal candidate for an FBDD library.
| Property | Value (Estimated) | Rationale for Inclusion in FBDD |
| Molecular Weight | 162.14 g/mol | Complies with the "Rule of Three" (MW < 300 Da)[3] |
| Hydrogen Bond Donors | 2 | Provides key interaction points with the target protein |
| Hydrogen Bond Acceptors | 3 | Offers multiple opportunities for hydrogen bonding |
| Rotatable Bonds | 1 | Low conformational flexibility increases binding efficiency |
| cLogP | ~1.5 - 2.0 | Ensures adequate solubility for biophysical screening |
| Chemical Handle | Carboxylic Acid | Provides a versatile point for synthetic elaboration ("growing")[11] |
Caption: Chemical structure of 1H-Indazole-7-carboxylic acid.
Part 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[12][13] It measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (fragment) to an immobilized ligand (target protein) in real-time. This allows for the determination of binding affinity (KD) and kinetics (kon, koff).[12]
Causality Behind Experimental Choices in SPR Screening
-
Why High Fragment Concentrations? Fragments are weak binders by nature. Screening at high concentrations (typically 100 µM - 1 mM) is necessary to detect these low-affinity interactions.
-
The Importance of DMSO Matching: Fragment libraries are usually stored in DMSO. Mismatches in DMSO concentration between the running buffer and the fragment samples can cause significant bulk refractive index shifts, leading to false positives.[12] Precise matching is crucial for data integrity.
-
Immobilization Strategy: The target protein is immobilized on the sensor chip. The choice of immobilization chemistry (e.g., amine coupling, His-tag capture) should be carefully considered to ensure the protein remains active and the binding sites are accessible.
-
Reference Surface: A reference flow cell, either blank or with an immobilized irrelevant protein, is essential to subtract non-specific binding and bulk refractive index changes from the signal, reducing the rate of false positives.[14]
Detailed Protocol: SPR-Based Fragment Screening
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore series)[4]
-
Sensor Chip (e.g., CM5, NTA)
-
Target protein of interest (>95% purity)
-
Indazole 7-carboxylic acid and fragment library dissolved in 100% DMSO.
-
Immobilization buffers (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+, PBS) with a matched concentration of DMSO (typically 1-5%).
-
Regeneration solution (e.g., low pH glycine, high salt buffer).
2. Experimental Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface (e.g., with EDC/NHS).
-
Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL in an appropriate buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters.
-
A reference surface should be prepared in parallel (e.g., activation and deactivation without protein injection).
-
-
Fragment Library Preparation:
-
Prepare a stock plate of the fragment library, including indazole 7-carboxylic acid, in 100% DMSO.
-
Dilute the fragments to the final screening concentration (e.g., 200 µM) in running buffer. Crucially, ensure the final DMSO concentration is identical to that of the running buffer.
-
-
SPR Screening Assay:
-
Equilibrate the system with running buffer containing the matched DMSO concentration until a stable baseline is achieved.
-
Inject a series of buffer-only samples (blanks) to assess baseline drift and stability.
-
Inject each fragment solution over the target and reference surfaces for a defined association time (e.g., 30-60 seconds), followed by a dissociation phase with running buffer (e.g., 60-120 seconds).
-
Between injections, regenerate the surface if necessary to remove any bound fragment.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams (Target Flow Cell - Reference Flow Cell).
-
Blank-subtract the referenced sensorgrams to correct for systematic drift.
-
For each fragment, plot the steady-state response against the fragment concentration to determine the binding affinity (KD).
-
Hits are typically identified as fragments that produce a concentration-dependent binding response significantly above the noise level.
-
Calculate Ligand Efficiency (LE) for each hit to prioritize fragments. LE = -ΔG / N, where ΔG is the Gibbs free energy of binding and N is the number of heavy atoms.
-
Part 2: Hit Validation and Structural Characterization by X-ray Crystallography
While SPR identifies binders, X-ray crystallography provides the definitive proof of binding and, crucially, the three-dimensional structure of the protein-fragment complex.[15][16] This structural information is the cornerstone of the subsequent hit-to-lead optimization phase.[4][17]
Causality Behind Experimental Choices in Crystallographic Screening
-
Why Crystal Soaking? Soaking pre-grown protein crystals in a solution containing the fragment is a common and high-throughput method.[15] The fragment diffuses into the crystal lattice and binds to the protein.
-
High Fragment Concentration in Soaking: Similar to SPR, high concentrations (e.g., 10-50 mM) are used to achieve sufficient occupancy of the fragment in the binding site, which is necessary for its visualization in the electron density map.[18]
-
Cryo-Protection: Crystals are flash-cooled in liquid nitrogen to prevent radiation damage during X-ray data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is added to the soaking solution to prevent ice formation, which would destroy the crystal.
Detailed Protocol: Crystallographic Fragment Screening
1. Materials and Reagents:
-
Crystals of the target protein, grown under reproducible conditions.
-
Fragment hits identified from the SPR screen (including indazole 7-carboxylic acid).
-
Soaking buffer (typically the mother liquor from crystallization).
-
Cryoprotectant (e.g., glycerol).
-
Crystallization plates and loops.
-
Access to a synchrotron X-ray source.
2. Experimental Procedure:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein that diffract to a suitable resolution (<2.5 Å is desirable).[15]
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving the fragment hit (e.g., indazole 7-carboxylic acid) at a high concentration (e.g., 20 mM) in the soaking buffer. The solution should also contain the cryoprotectant.
-
Carefully transfer a protein crystal into a drop of the soaking solution.
-
Allow the crystal to soak for a defined period (from minutes to hours).
-
-
Crystal Harvesting and Data Collection:
-
Using a loop, retrieve the soaked crystal from the drop and immediately plunge it into liquid nitrogen to flash-cool it.
-
Mount the frozen crystal on the goniometer of a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known structure of the protein as a search model.
-
Generate electron density maps.
-
Carefully inspect the difference electron density maps (Fo-Fc) for positive density corresponding to the bound fragment. The shape and features of the density should match the chemical structure of indazole 7-carboxylic acid.
-
Build the fragment into the density and refine the protein-fragment complex structure.
-
Analyze the binding mode, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Conclusion and Next Steps
Successfully identifying and structurally characterizing the binding of indazole 7-carboxylic acid to a target protein provides a validated starting point for a medicinal chemistry program. The high-resolution crystal structure reveals the precise orientation of the fragment in the binding pocket. This information is invaluable for the next phase: structure-guided hit-to-lead optimization.[17] The carboxylic acid moiety of indazole 7-carboxylic acid can be used as a chemical handle to "grow" the fragment into unoccupied regions of the binding pocket, adding functional groups that increase affinity and selectivity, ultimately leading to the development of a potent lead compound.
References
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]
-
Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Retrieved from [Link]
-
Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Retrieved from [Link]
-
Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(1), 1-19. [Link]
-
Ciulli, A. (2015). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 10, 1267-1284. [Link]
-
Joseph, A., et al. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 111(3), 1053-1058. [Link]
-
PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
-
Profacgen. (n.d.). Fragment Screening & Fragment-Based Drug Design. Profacgen. Retrieved from [Link]
-
de Kloe, G. E., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 163–173. [Link]
-
Bio-Rad Laboratories. (2013, June 24). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR [Video]. YouTube. [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. Retrieved from [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Versatility of Indazole Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Deep Origin. (n.d.). Fragment-Based Drug Design (FBDD). Deep Origin. Retrieved from [Link]
-
ResearchGate. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]
-
Expert Opinion on Drug Discovery. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. [Link]
-
Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
Moberg, A., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports, 11(1), 1152. [Link]
-
Collaborative Computational Project No. 4. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 8), 2092–2101. [Link]
-
Ali, M. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(17), 5313. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
-
Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]
-
Scifinder. (n.d.). Chapter 7. Fragment-Based Drug Discovery. Scifinder. Retrieved from [Link]
-
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]
-
Scarcella, M., et al. (2011). Protein crystallography and fragment-based drug design. Current Medicinal Chemistry, 18(9), 1339-1353. [Link]
-
Cuttler, J., et al. (2016). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals, 6(8), 95. [Link]
-
Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Springer Nature. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Application of Fragment Libraries for Protein Crystallography. ResearchGate. Retrieved from [Link]
-
Giannetti, T. (n.d.). Fragment Library Screening by SPR. York Structural Biology Laboratory. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1H-Indazole-7-carboxylic acid. Chem-Impex. Retrieved from [Link]
-
Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction, 78(6), 1127–1138. [Link]
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. massbio.org [massbio.org]
- 3. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 1H-Indazole-7-carboxamide(9CI) cas 312746-74-0 [minglangchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. selvita.com [selvita.com]
- 17. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
Application Note: Synthetic Routes for 6-Methyl-Substituted Indazoles
The following Application Note and Protocol guide details the synthetic strategies for 6-methyl-substituted indazoles.
Abstract & Strategic Overview
6-Methyl-1H-indazole is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for various kinase inhibitors (e.g., Pazopanib intermediates) and estrogen receptor ligands. The synthesis of this moiety presents a specific regiochemical challenge: distinguishing the 6-position from the chemically similar 4-, 5-, and 7-positions.
This guide outlines three distinct synthetic pathways, prioritized by scalability, regiocontrol, and atom economy.
-
Route A (Primary):
Cyclization of 2-Fluoro-4-methylbenzaldehyde. (Highest fidelity for 6-methyl regioisomer). -
Route B (Classic): Jacobson Indazole Synthesis via Diazotization of 2,5-Dimethylaniline. (Cost-effective for bulk commodity chemicals).
-
Route C (Modular): Palladium-Catalyzed Cross-Coupling of 6-Haloindazoles. (Best for late-stage diversification).
Retrosynthetic Analysis
To guarantee the 6-methyl substitution pattern, the retrosynthetic disconnection must trace back to a benzene precursor where the methyl group is meta to the carbon bearing the nitrogen bridgehead (N1) and para to the carbon forming the C3 position.
Figure 1: Retrosynthetic map for 6-methyl-1H-indazole. Route A is the preferred pathway for direct construction.
Detailed Experimental Protocols
Route A: Condensation of 2-Fluoro-4-methylbenzaldehyde (Preferred)
This route is the industry standard for generating 6-substituted indazoles due to the unambiguous regiochemistry dictated by the starting material. The methyl group at the 4-position of the benzaldehyde maps directly to the 6-position of the indazole ring.
Mechanism:
-
Condensation: Hydrazine attacks the aldehyde to form a hydrazone intermediate.
-
Cyclization: The distal nitrogen of the hydrazone performs an intramolecular nucleophilic aromatic substitution (
), displacing the fluorine atom.
Protocol:
Reagents:
-
2-Fluoro-4-methylbenzaldehyde (1.0 eq)
-
Hydrazine monohydrate (64-65% in water) (5.0 - 10.0 eq)
-
Solvent: DMSO or N-Methyl-2-pyrrolidone (NMP) (High boiling point polar aprotic is essential)
-
Temperature: 100°C – 120°C
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-methylbenzaldehyde (10.0 g, 72.4 mmol) in DMSO (50 mL).
-
Addition: Add hydrazine monohydrate (17.6 mL, ~362 mmol, 5.0 eq) dropwise at room temperature. Caution: Exothermic reaction.
-
Reaction: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The intermediate hydrazone may be visible early in the reaction but should convert fully to the indazole.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into crushed ice/water (300 mL) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Filter the precipitate. Wash the filter cake copiously with water (3 x 50 mL) to remove excess hydrazine and DMSO.
-
Purification: Dry the solid under vacuum at 45°C. If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Expected Yield: 85% – 95% Data Validation:
-
1H NMR (DMSO-d6): Characteristic singlet at ~8.0 ppm (H-3). Doublet at ~7.3 ppm (H-4), Singlet at ~7.6 ppm (H-7). Methyl singlet at ~2.4 ppm.
Route B: Jacobson Indazole Synthesis (Alternative)
This method utilizes the diazotization of o-toluidine derivatives.[2] For 6-methylindazole, the starting material must be 2,5-dimethylaniline .
Critical Regiochemistry Note:
-
Starting with 2,4-dimethylaniline yields 5-methylindazole.
-
Starting with 2,5-dimethylaniline yields 6-methylindazole .
Protocol:
Reagents:
-
2,5-Dimethylaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Potassium Acetate (KOAc)
-
Isoamyl Nitrite (1.2 eq)
-
Solvent: Toluene or Benzene (Caution: Benzene is carcinogenic; Toluene is preferred).
Step-by-Step Procedure:
-
Acetylation: Dissolve 2,5-dimethylaniline in Toluene. Add Acetic Anhydride to form the acetanilide intermediate. Stir at RT for 1 hour.
-
Nitrosation: Add KOAc (0.2 eq) and heat the solution to 80°C. Add Isoamyl Nitrite dropwise.
-
Cyclization: Reflux the mixture for 12–18 hours. The N-nitrosoacetanilide intermediate undergoes a radical decomposition and cyclization onto the ortho-methyl group.
-
Hydrolysis: Evaporate solvent. Resuspend residue in 5N HCl and reflux for 2 hours to remove the acetyl group (if it didn't eliminate spontaneously) and ensure full aromatization.
-
Neutralization: Basify with NaOH to pH 9. Extract with EtOAc.[3][4]
Pros/Cons: Lower cost of goods (COGs) but generally lower yields (40-60%) and more hazardous reagents (nitrites) compared to Route A.
Troubleshooting & Expert Tips
Regioselective N-Alkylation
Once the 6-methyl-1H-indazole core is synthesized, subsequent N-alkylation often yields a mixture of N1 and N2 isomers.[5][6]
| Condition | Major Isomer | Mechanism |
| NaH / THF / RT | N1-Alkyl (Thermodynamic) | Dissociated anion attacks electrophile. |
| Cs2CO3 / Acetone / Reflux | N1-Alkyl | Standard basic alkylation. |
| Meerwein Salt (R3O+ BF4-) | N2-Alkyl (Kinetic) | Alkylation of neutral species at the most basic nitrogen (N2). |
Purification of Isomers
N1 and N2 isomers typically have distinct Rf values.
-
N1-isomer: Usually less polar (higher Rf).
-
N2-isomer: Usually more polar (lower Rf) and often displays a characteristic "cross-conjugated" UV spectra compared to the fully aromatic N1 system.
Visual Workflow (Route A)
Figure 2: Step-by-step workflow for the condensation of 2-fluoro-4-methylbenzaldehyde.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. Retrieved from
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[7] A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. Journal of Organic Chemistry. (Contextual grounding for hydrazine condensation mechanisms).
-
Sigma-Aldrich. Product Specification: 2-Fluoro-4-methylbenzaldehyde. Retrieved from
-
VNU Journal of Science. Process of Preparing 3-methyl-6-nitro-1H-indazole... for Pazopanib. (Demonstrates scalability of indazole synthesis). Retrieved from
-
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Indazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Controlling N1 vs. N2 Regioselectivity in Indazole Alkylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge and practical troubleshooting strategies to master the regioselective alkylation of indazoles. The selective functionalization of the N1 versus the N2 position of the indazole core is a frequent challenge in medicinal chemistry and drug development.[1][2][3] Achieving high regioselectivity is paramount for efficient synthesis and avoiding the burdensome separation of isomers.[4] This resource offers a structured approach to understanding and controlling these critical reactions.
Understanding the Challenge: The Ambident Nucleophilicity of Indazole
The core of the issue lies in the ambident nucleophilic nature of the indazole ring system. The pyrazole moiety contains two nitrogen atoms, N1 and N2, both of which can act as nucleophiles in alkylation reactions.[4] This often results in the formation of a mixture of N1- and N2-alkylated regioisomers.[4][5] The 1H-indazole tautomer is generally the more thermodynamically stable form.[5][6] However, reaction conditions can be manipulated to favor either the thermodynamically controlled N1 product or the kinetically controlled N2 product.
The regiochemical outcome of indazole alkylation is a delicate interplay of several factors:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring can significantly influence the accessibility and nucleophilicity of the N1 and N2 positions.[1][2]
-
Choice of Base and Solvent: This combination is a primary determinant of regioselectivity. The polarity of the solvent and the nature of the counter-ion from the base play crucial roles.[2][4][6]
-
Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent can also direct the reaction towards one nitrogen over the other.[5]
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction.[2]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during indazole alkylation in a question-and-answer format, providing causative explanations and actionable solutions.
Q1: My indazole alkylation is yielding a difficult-to-separate mixture of N1 and N2 isomers. How can I improve N1 selectivity?
A1: Achieving high N1 selectivity often involves reaction conditions that favor the thermodynamically more stable product. Here are key strategies:
-
The NaH/THF System: The combination of sodium hydride (NaH) as a base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a well-established and highly effective method for promoting N1 alkylation.[1][2][4] This is often the first condition to screen.
-
Mechanism of N1-Selectivity with NaH/THF: It is proposed that after deprotonation by NaH, a tight ion pair forms between the sodium cation and the indazole anion.[2][7] In the presence of a coordinating group at the C3 position (e.g., an ester or amide), a chelated intermediate can form, sterically hindering the N2 position and directing the alkylating agent to N1.[2][4]
Caption: Proposed pathway for N1-selective alkylation.
-
Steric Hindrance at C3: Introducing a sterically bulky substituent at the C3 position of the indazole ring can disfavor alkylation at the adjacent N2 position, thus promoting N1 substitution.[5] For instance, indazoles with 3-tert-butyl or 3-carboxamide groups show excellent N1 selectivity.[1][2]
-
Thermodynamic Equilibration: In some cases, particularly with certain electrophiles in a polar aprotic solvent like DMF, the reaction may initially form a mixture of isomers.[6][7] Allowing the reaction to stir for an extended period can lead to an equilibration that favors the more stable N1 product.[6][7]
Q2: I need to synthesize the N2-alkylated indazole, but my reactions consistently favor the N1 isomer. What conditions should I employ?
A2: To favor the N2 product, you generally want to operate under conditions that promote kinetic control or electronically bias the indazole ring.
-
Electron-Withdrawing Groups at C7: The most reliable strategy is to use an indazole substrate bearing a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or ester (CO₂Me) group, at the C7 position. This has been shown to provide excellent N2 selectivity (≥96%).[1][2][8] The EWG at C7 is thought to increase the acidity of the N1-H and direct the alkylation to the N2 position.
-
Acid-Catalyzed Conditions: Alkylation under acidic conditions can selectively furnish N2-alkylated indazoles.[9] A notable method involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[9][10] This approach avoids the formation of the N1 isomer.[10]
Caption: General concept for N2-alkylation under acidic conditions.
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) often shows a preference for the formation of the N2-alkylated product.[6]
-
Solvent Effects: While NaH in THF strongly favors N1, changing the solvent can alter the selectivity. For example, using a polar aprotic solvent like DMF with a base like potassium carbonate (K₂CO₃) often leads to mixtures of N1 and N2 isomers, but in some cases can be tuned to favor N2.[4]
Q3: My reaction is sluggish and gives a low yield, even with the correct reagents for my desired isomer. What are the likely causes and solutions?
A3: Low yields can stem from several factors, from incomplete deprotonation to side reactions.
-
Base Strength and Equivalents: Ensure you are using a sufficiently strong base to fully deprotonate the indazole. For N1 selectivity with NaH, use at least 1.1-1.2 equivalents.[4] Weaker bases like K₂CO₃ or Cs₂CO₃ may not lead to complete conversion, especially in less polar solvents like THF.[2][6]
-
Reaction Temperature: Some alkylations may require heating to proceed at a reasonable rate. For instance, with the NaH/THF system, if the reaction is slow at room temperature, gently warming to 50 °C can drive it to completion while maintaining high N1 selectivity.[2][6]
-
Quality of Reagents and Solvents: Ensure that your solvent is anhydrous, especially when using water-sensitive bases like NaH. The alkylating agent should be pure.
-
Nature of the Leaving Group: For S_N2-type alkylations, the leaving group on your electrophile is critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides or tosylates. If your reaction is slow, consider switching to an alkylating agent with a better leaving group.
Experimental Protocols
Here are detailed, step-by-step protocols for achieving high regioselectivity in indazole alkylation.
Protocol 1: Highly N1-Selective Alkylation
This protocol is optimized for achieving high N1-regioselectivity, particularly for C3-substituted indazoles.[1][4]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting 1H-indazole.
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[4]
-
Re-cool the mixture to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[4]
Protocol 2: Highly N2-Selective Alkylation (Acid-Catalyzed)
This protocol is effective for the N2-alkylation of a broad range of 1H-indazoles and 1H-azaindazoles using alkyl 2,2,2-trichloroacetimidates.[10]
Materials:
-
1H-Indazole or 1H-azaindazole (1.0 equiv)
-
Alkyl 2,2,2-trichloroacetimidate (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) or Copper(II) triflate (Cu(OTf)₂, 0.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane or dichloroethane)
Procedure:
-
To a flask containing the 1H-indazole, add the anhydrous solvent.
-
Add the alkyl 2,2,2-trichloroacetimidate.
-
Cool the mixture to the appropriate temperature (this may vary depending on the substrate and alkylating agent, consult the literature for specific examples).
-
Add the TfOH or Cu(OTf)₂ catalyst.
-
Stir the reaction at the specified temperature and monitor for completion by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Influence of Reaction Conditions on Regioselectivity
The following table summarizes key findings from the literature, illustrating the impact of different reaction parameters on the N1:N2 ratio.
| Indazole Substrate | Alkylating Agent | Base/Reagent | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| 3-Carboxymethyl indazole | Alkyl Bromide | NaH | THF | >99:1 | - | [1][2][11] |
| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 58:42 | 72 | [11] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 38:46 | 84 | [11] |
| Indazole-3-carboxylic acid | Alkyl Bromide | NaH | THF | Selective N1 | 51-96 | [11] |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl Bromide | Cs₂CO₃ | DMF | 1.4:1 | - | [2] |
| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH | Various | Highly N2 selective | up to 96 | [10] |
Visualizing the Decision Process
The choice of reaction conditions is critical for achieving the desired regioselectivity. The following flowchart provides a decision-making framework for optimizing your indazole alkylation.
Caption: Decision flowchart for regioselective indazole alkylation.
By understanding the underlying principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, you can effectively control the N1 versus N2 regioselectivity in your indazole alkylation reactions, leading to more efficient and successful synthetic outcomes.
References
-
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Dong, L., et al. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Chemical Communications. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]
-
O'Donovan, D. H., et al. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(6), 1319. [Link]
-
Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications, 58(25), 4034-4050. [Link]
-
Giraud, F., et al. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. TARGETS IN HETEROCYCLIC SYSTEMS, 25, 100-141. [Link]
-
Yang, Z., et al. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. [Link]
-
Yang, Z., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. [Link]
-
Lu, P., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 936–948. [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 936–948. [Link]
-
Armstrong, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7665–7670. [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
Baire, B., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. The Journal of Organic Chemistry. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in 7-position indazole coupling
Technical Support Center: Advanced Indazole C7 Functionalization
Subject: Overcoming Steric & Electronic Barriers in 7-Position Indazole Coupling Ticket ID: IND-C7-OPT-2024 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary: The "C7 Conundrum"
Welcome to the technical support hub for indazole chemistry. You are likely here because the 7-position of the indazole ring is resisting standard cross-coupling conditions.
The Problem: The C7 position presents a unique "perfect storm" of hindrance. Unlike the C3, C4, or C5 positions, C7 is sandwiched between the C6 proton and the N1 nitrogen.
-
Peri-Interaction: The N1-substituent (Protecting Group or R-group) projects directly into the spatial trajectory required for the palladium catalyst to approach C7.
-
Electronic Deactivation: The pyrazole ring is electron-withdrawing, making the benzene ring (and specifically C7) less nucleophilic in oxidative addition steps compared to a standard indole or naphthalene system.
This guide provides a modular, logic-driven approach to solving these issues, moving from protecting group strategy to advanced ligand selection.
Module 1: Strategic Decision Matrix
Before starting wet chemistry, use this logic flow to select your synthetic route. The choice of N1-protecting group is the single most critical variable.
Caption: Decision matrix for selecting the optimal synthetic pathway based on N1-protecting group sterics.
Module 2: The Protecting Group (PG) "Gatekeeper"
The N1-PG dictates the accessibility of the C7-halogen. A common error is using Boc or Trityl groups, which essentially "lock" the C7 position from catalytic attack.
Table 1: Protecting Group Compatibility for C7 Coupling
| Protecting Group | Steric Bulk | Stability | C7 Coupling Suitability | Notes |
| Trityl (Trt) | Very High | Low (Acid labile) | Poor | Massive steric cone angle; blocks Pd approach completely. |
| Boc | High | Low (Acid/Thermal) | Poor to Fair | Often falls off under Suzuki conditions; sterically crowds C7. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Medium | High (Base stable) | Excellent | The "Gold Standard." Long, flexible chain directs bulk away from C7. |
| THP (Tetrahydropyranyl) | Medium | Moderate | Good | Good alternative to SEM; slightly bulkier but generally compatible. |
| Methyl | Low | Very High | Excellent | Ideal sterically, but permanent (cannot be removed later). |
| Pivaloyl / Acetyl | Medium | Low (Base labile) | Specific | Used primarily as a Directing Group (DG) for C-H activation. |
Technical Insight: If you must use a labile group, SEM is preferred over Boc because the ethoxy spacer pushes the bulk of the trimethylsilyl group away from the reaction center, creating a "pocket" for the catalyst.
Module 3: Catalyst & Ligand Optimization
For 7-bromo or 7-chloroindazoles, standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 often result in low conversion or protodehalogenation. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC-Pd complexes.
Recommended Systems:
-
For Suzuki-Miyaura (C-C Bond):
-
Ligand: XPhos or SPhos .
-
Why: These ligands are electron-rich (facilitating oxidative addition into the electron-poor indazole) and bulky (forcing reductive elimination of the sterically crowded product).
-
Pre-catalyst: XPhos Pd G2 or G3 . These activate rapidly even at room temperature.
-
-
For Buchwald-Hartwig (C-N Bond):
-
Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines).[1]
-
Alternative: Pd-PEPPSI-IPr . This "throw-and-go" catalyst is exceptionally stable and excellent for sterically hindered substrates where phosphines fail.
-
Module 4: Troubleshooting & FAQs
Q1: I see full consumption of the 7-bromoindazole starting material, but the major product is the protodehalogenated (reduced) indazole, not the coupled product. Why?
-
Diagnosis: This is the classic "slow transmetallation" symptom. The Pd catalyst oxidatively adds to the C7-Br, but the boronic acid is too bulky or slow to transmetallate. The Pd-Ar intermediate then grabs a hydride (from solvent or base) and eliminates.
-
Solution:
-
Switch Solvent: Move from Dioxane/Water to Anhydrous Toluene or DMF . Water promotes debromination in hindered systems.
-
Increase Concentration: High concentration favors the bimolecular coupling over the unimolecular reduction.
-
Change Catalyst: Switch to Pd-PEPPSI-IPr (2 mol%). It is less prone to beta-hydride elimination.
-
Q2: My reaction works on the 5-bromo isomer but fails completely on the 7-bromo isomer under identical conditions.
-
Diagnosis: This confirms the steric blockade. The N1-PG is clashing with the catalyst.
-
Solution:
-
Check your PG (see Module 2). If it is Boc, switch to SEM.
-
Increase temperature to 100-110°C . Steric barriers are kinetic; heat helps overcome the activation energy.
-
Use Microwave Irradiation . This is highly effective for C7-indazole couplings, often pushing reactions to completion in 30 mins at 120°C.
-
Q3: Can I use C-H activation instead of brominating first?
-
Answer: Yes, but you need a Directing Group (DG) on N1.
-
Strategy: Use an N-Pivaloyl or N-Dimethylcarbamoyl group. These carbonyls can coordinate to Rh(III) or Pd(II) catalysts and pull the metal specifically to the C7 position, overriding the steric preference for C3/C4.
-
Reference: See work by the Yu or Glorius groups on DG-mediated activation.
Experimental Protocol: The "Gold Standard" Suzuki Coupling
Scope: Coupling of 7-bromo-1-(SEM)-indazole with a sterically demanding boronic acid.
Reagents:
-
Substrate: 7-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (1.5 eq)
-
Catalyst: XPhos Pd G2 (2-5 mol%)
-
Base: K3PO4 (3.0 eq, finely ground) or Cs2CO3
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Note: If debromination occurs, switch to anhydrous DMF.
Procedure:
-
Setup: Charge a microwave vial with the indazole, boronic acid, base, and catalyst.
-
Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen is fatal to electron-rich ligands like XPhos).
-
Solvent: Add degassed solvents via syringe.
-
Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 2-4 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography. Tip: The SEM group makes the product lipophilic; start with low polarity eluents.
References
-
Regioselective C7-bromination and Suzuki-Miyaura coupling
- Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Source: RSC Advances, 2021.
-
URL:[Link]
-
Buchwald-Hartwig Ligand Design
-
C-H Activation Strategies (Directing Groups)
-
Microwave Assisted Coupling
- Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 7-substituted indazoles.
- Source: RSC Advances / PubMed Central.
-
URL:[Link]
Sources
Validation & Comparative
Advanced HPLC Method Development for Indazole Carboxylic Acid Purity: A Comparative Guide
Executive Summary & Scientific Rationale
Developing purity methods for Indazole Carboxylic Acids (e.g., Lonidamine derivatives) presents a unique "perfect storm" of chromatographic challenges. These molecules are amphoteric—possessing both a basic nitrogen (indazole ring, pKa ~1.5–2.0) and an acidic moiety (carboxylic acid, pKa ~3.5–4.5).
This guide moves beyond generic "start with C18" advice. We objectively compare stationary phase chemistries and mobile phase architectures to solve the two critical failure modes in this asset class:
-
Regioisomer Co-elution: The N1- and N2-isomers often co-elute on standard alkyl phases due to identical hydrophobicity.
-
Peak Tailing: Unshielded silanol interactions with the protonated indazole nitrogen lead to asymmetry (
), compromising impurity integration.
The Molecular Challenge: A Mechanistic View
To select the right tool, we must understand the analyte's behavior in solution.[1] The indazole carboxylic acid exists in equilibrium states heavily influenced by pH.
Visualization: Analyte Species Equilibrium
The following diagram illustrates the ionization states that dictate retention and peak shape.
Figure 1: Ionization states of indazole carboxylic acid relative to mobile phase pH. Operating at pH 2.5–3.0 ensures the carboxylic acid is protonated (hydrophobic) while the nitrogen is protonated, requiring silanol-shielded columns.[1]
Comparative Analysis: Stationary Phase Selection
We compared three distinct column chemistries for the separation of a model Indazole Carboxylic Acid and its critical N2-regioisomer impurity.
Experimental Conditions (Screening)
-
System: UHPLC, UV detection @ 254 nm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]
-
Gradient: 5-95% B in 10 min.
Table 1: Stationary Phase Performance Data
| Column Chemistry | Ligand Type | Mechanism of Interaction | Resolution ( | Tailing Factor ( | Verdict |
| Standard C18 | Alkyl Chain | Hydrophobic Interaction | 1.2 (Co-elution) | 1.8 | Not Recommended. Fails to resolve isomers; significant tailing due to silanols. |
| Charged Surface Hybrid (CSH) C18 | C18 + (+) Surface | Hydrophobicity + Ionic Repulsion | 2.1 | 1.1 | Excellent for Peak Shape. The positive surface charge repels the protonated base, eliminating tailing. |
| Phenyl-Hexyl | Phenyl Ring | 3.8 | 1.3 | Best for Selectivity. The |
Expert Insight: The "Phenyl" Advantage
While CSH C18 provides the best peak shape, the Phenyl-Hexyl chemistry is superior for purity analysis.[1] The N1 and N2 isomers differ in their electron density distribution. A Phenyl-Hexyl ligand engages in
Mobile Phase Optimization: The pH Effect
Choice of modifier is critical. While Formic Acid (pH ~2.7) is MS-friendly, it often yields broader peaks for these analytes compared to Phosphate buffer.
Table 2: Mobile Phase Modifier Comparison
| Modifier | pH | Buffer Capacity | Sensitivity (S/N) | Recommendation |
| 0.1% Formic Acid | ~2.7 | Low | High (MS Compatible) | Use for LC-MS identification only. |
| 0.1% TFA | ~2.0 | Moderate | Medium (Ion Suppression) | Good peak shape, but risks suppressing MS signal. |
| 10mM Phosphate | 2.5 | High | High (UV Only) | Gold Standard for QC. High ionic strength masks silanols; pH controls ionization perfectly. |
Recommended Protocol: The "Self-Validating" Method
This protocol combines the selectivity of Phenyl-Hexyl with the robustness of phosphate buffering. It is designed to be a "Tier 1" method that passes validation (Specificity, Linearity, Accuracy) on the first attempt.
Method Parameters
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell).
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with dilute
). -
Mobile Phase B: Acetonitrile (Methanol causes higher backpressure and different selectivity).
-
Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC).
-
Column Temp: 40°C (Improves mass transfer and reduces tailing).
-
Detection: UV @ 240–260 nm (Scan to determine
of specific derivative).
Gradient Profile[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Focus acidic impurities) |
| 15.0 | 30 | 70 | Linear Gradient (Elute Main Peak + Isomers) |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Workflow Diagram: Method Development Logic
The following decision tree illustrates the logical flow for troubleshooting this specific assay.
Figure 2: Logical decision tree for optimizing indazole separation. Note the prioritization of stationary phase chemistry for resolution before optimizing mobile phase for peak shape.
References
-
Lonidamine and related impurities: HPLC analysis. Analytical Methods, 2013.
-
Using a Phenyl Column When Separation with C18 Is Insufficient. Shimadzu Technical Report C190-E155.
-
Effect of mobile phase pH on reversed-phase HPLC separations. Shimadzu Application News.
-
Comparison of Phenyl-Hexyl and C18 Columns. Waters Knowledge Base.
-
Separation of Indazole-3-carboxylic acid. SIELC Technologies Application Note.
Sources
- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 2. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 6-Methyl-1H-indazole-7-carboxylic acid
Content Type: Technical Method Development Guide Subject: Mass Spectrometry Fragmentation & Regioisomer Differentiation Target Audience: Medicinal Chemists, Analytical Scientists, and Impurity Profiling Specialists
Executive Summary
This guide provides a structural elucidation framework for 6-Methyl-1H-indazole-7-carboxylic acid , a critical scaffold in kinase inhibitor development. Unlike simple spectral libraries, this document focuses on comparative mechanistics —specifically, how to distinguish this molecule from its structural isomers (e.g., 4-methyl or 5-carboxylic variants) using Tandem Mass Spectrometry (MS/MS).
Key Finding: The proximity of the carboxylic acid at C7 to the pyrazole nitrogen (N1) creates a unique "Ortho Effect," facilitating a diagnostic dehydration pathway (
Molecular Profile & Ionization Physics
Before analyzing fragmentation, we must establish the ionization baseline. The molecule contains two ionizable sites: the basic pyrazole nitrogen and the acidic carboxyl group.
| Property | Value | MS Implication |
| Formula | Distinct isotope pattern (low A+2). | |
| Monoisotopic Mass | 176.0586 Da | Base peak in MS1. |
| 177.0664 Da | Primary precursor for ESI(+). | |
| 175.0508 Da | Alternative mode (ESI-), often dominated by decarboxylation. | |
| LogP | ~1.8 | Suitable for Reverse Phase LC (C18). |
Comparative Ionization Suitability
| Technique | Suitability | Mechanism & Outcome |
| ESI (Electrospray) | Optimal | Soft ionization preserves the molecular ion ( |
| APCI | Moderate | Higher thermal energy may induce premature decarboxylation ( |
| EI (Electron Impact) | Low | Hard ionization causes extensive fragmentation. The molecular ion ( |
Fragmentation Mechanism: The "Ortho Effect"[1]
The structural definition of 6-Methyl-1H-indazole-7-carboxylic acid is unique due to the steric and electronic interaction between the C7-Carboxyl and the N1-Hydrogen .
Pathway A: Diagnostic Dehydration (The "Ortho" Signature)
Unlike standard aromatic acids which primarily lose
-
Transition:
( -18 Da) -
Mechanism: The carbonyl oxygen attacks the protonated N1 (or vice versa depending on tautomer), leading to the expulsion of water and the formation of a stable, tricyclic oxazinone-like cation.
-
Specificity: This pathway is blocked in isomers where the COOH is at C4, C5, or C6, as the distance to N1 is too great.
Pathway B: Decarboxylation (Generic Aromatic Acid)
-
Transition:
( -44 Da) -
Mechanism: Homolytic cleavage of the C-C bond.
-
Result: Formation of the 6-methylindazole cation. This is a common pathway for all indazole carboxylic acids and does not distinguish the regioisomer.
Pathway C: Ring Cleavage (High Energy)
-
Transition:
( -27 Da) -
Mechanism: Loss of HCN from the pyrazole ring (Retro-Diazo/HCN loss), typical of nitrogen heterocycles.
Visualizing the Fragmentation Pathways[2]
The following diagram illustrates the competing pathways. Note the red path indicating the regioisomer-specific transition.
Figure 1: Proposed fragmentation tree. The Red path (Water loss) is diagnostic for the 7-position carboxylic acid due to proximity to the N1-H.
Comparative Guide: Target vs. Alternatives
When developing a QC method, you must distinguish the target from potential synthetic impurities (regioisomers).
| Feature | Target: 7-COOH Isomer | Alternative: 4-COOH / 5-COOH Isomers | Alternative: N-Methyl Isomer |
| Major Fragment (Low CE) | |||
| Mechanism | Ortho-effect cyclization | Simple inductive cleavage | No acidic proton for water loss |
| Ratio (159/133) | High (>1.0 typically) | Low (<0.1) | Negligible |
| Retention Time (RP-LC) | Late eluting (Intramolecular H-bond hides polarity) | Earlier eluting (Exposed polar groups) | Distinct (N-Me is less polar) |
Experimental Validation Protocol
To confirm the identity of your molecule, run the following "Daughter Ion Ratio" test:
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
-
Source: ESI Positive Mode.
-
Method:
-
Select Precursor
. -
Apply Collision Energy (CE) Ramp: 10V
40V. -
Monitor transitions:
(Quant) and (Qual).
-
-
Acceptance Criteria:
-
If Intensity(159) >> Intensity(133) at low CE (15-20V), confirm 7-COOH .
-
If Intensity(133) is dominant and 159 is absent/weak, suspect isomer contamination .
-
Method Development Workflow
Use this decision tree to streamline your analytical method development.
Figure 2: Decision tree for distinguishing 6-Methyl-1H-indazole-7-carboxylic acid from non-ortho isomers.
References
-
NIST Mass Spectrometry Data Center. 1H-Indazole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of isomeric aromatic carboxylic acids.[1] Journal of Mass Spectrometry. (Demonstrates the "Ortho Effect" mechanism in aromatic acids). [Link]
-
PubChem Compound Summary. 1H-Indazole-7-carboxylic acid.[2] National Library of Medicine. [Link]
-
Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... distinguished by differences in fragmentation pattern. Forensic Toxicology. [Link]
Sources
Comparative Structural Guide: 7-Carboxy Indazole Derivatives in Drug Design
Executive Summary: The "Pseudo-Tricyclic" Advantage[1]
In the landscape of kinase and polymerase inhibitors, the 7-carboxy indazole scaffold represents a critical structural pivot. Unlike its 5- or 6-substituted counterparts, the 7-position offers a unique intramolecular hydrogen-bonding motif that locks the molecule into a planar, "pseudo-tricyclic" conformation.[1]
This guide objectively compares the 7-carboxy indazole against its primary isosteres (7-carboxamide and 7-azaindole).[1] We analyze crystallographic evidence demonstrating how this scaffold improves target residency time through rigidification, providing a distinct advantage over more flexible alternatives.[1]
Structural Analysis & Crystallographic Metrics[1][2]
The efficacy of 7-carboxy indazole derivatives stems from their ability to pre-organize into a bioactive conformation before binding. This section analyzes the crystallographic data supporting this mechanism.
The Intramolecular Lock (S(6) Motif)
The defining feature of 1H-indazole-7-carboxylic acid is the formation of a six-membered intramolecular hydrogen bond ring (S(6) motif) between the carboxylic acid carbonyl oxygen and the N1-hydrogen.[1]
Comparative Crystallographic Parameters:
| Feature | 7-Carboxy Indazole (1H-tautomer) | 7-Carboxamide Indazole (e.g., Niraparib core) | Unsubstituted Indazole |
| Dominant Tautomer | 1H-Indazole (Stabilized by H-bond) | 1H/2H Equilibrium (Solvent dependent) | 1H-Indazole |
| Intramolecular H-Bond | Strong (O=C[1][2]···H-N1) | Moderate (O=C[1]···H-N1) | None |
| Bond Length (D[1]···A) | 2.55 – 2.65 Å | 2.70 – 2.85 Å | N/A |
| Planarity ( | < 5° (Highly Planar) | 10° – 30° (Rotatable) | 0° (Rigid core) |
| Crystal Packing | Centrosymmetric Dimers (Inter-molecular COOH[1]···COOH) | H-bond networks (Amide[1]···Amide) | Herringbone / Stacked |
| Binding Mode | Salt Bridge / Metal Chelation | H-bond Donor/Acceptor | Hydrophobic / |
Critical Insight: The 7-COOH group reduces the entropic penalty of binding by locking the rotatable bond. In contrast, 7-carboxamide analogs often require energy to adopt the planar conformation required for the active site, potentially impacting
rates.[1]
Tautomeric Preference in the Crystal Lattice
Crystallographic databases (CSD/COD) confirm that 7-electron-withdrawing groups (like -COOH) strongly favor the 1H-tautomer in the solid state.[1]
-
Mechanism: The N1 proton is "clamped" by the ortho-carbonyl.
-
Implication: Drug design efforts should model the 1H-tautomer as the bioactive species, unlike 5- or 6-substituted indazoles where the 2H-tautomer may be relevant.
Comparative Performance: Physicochemical & Bioactivity[1][4]
While structural rigidity is advantageous, physicochemical properties dictate "drug-likeness."[1]
| Metric | 7-Carboxy Indazole | 7-Carboxamide Indazole | 7-Azaindole |
| Solubility (pH 7.4) | High (Ionized as carboxylate) | Low to Moderate | Moderate |
| Permeability (LogD) | Low (Requires ester prodrug strategy) | High | High |
| Metabolic Stability | High (Phase II conjugation) | Moderate (Hydrolysis risk) | High |
| pKa (Acidic) | ~3.5 - 4.5 | ~15 (Amide NH) | ~13 (Ring NH) |
| Target Class | Polymerases, Metallo-enzymes | PARP, Kinases | Kinases (ATP hinge binder) |
Decision Matrix:
-
Choose 7-Carboxy if targeting a basic residue (Arg/Lys) in the pocket or a metal center (
), or if solubility is the limiting factor.[1] -
Choose 7-Carboxamide if targeting a hydrogen bond donor/acceptor pair in a hydrophobic pocket (e.g., the Adenine binding pocket of kinases).[1]
Experimental Protocol: Crystallization of Zwitterionic Indazoles
Crystallizing 7-carboxy indazoles is challenging due to their zwitterionic nature (Acidic COOH + Basic Pyrazole N).[1] Standard vapor diffusion often yields amorphous precipitates.[1]
Optimized Protocol: The "Isoelectric Shift" Method
-
Preparation: Dissolve the 7-carboxy indazole derivative in DMSO at 50 mM.
-
Screening Buffer: Use a buffer system 1.5 pH units above the calculated pKa of the carboxylic acid (typically pH 6.0 - 6.[1]5) to ensure full ionization.[1]
-
Precipitant: Use Polyethylene Glycol (PEG) 3350 (20-25% w/v) rather than high-salt conditions, which can shield the crucial ionic interactions.[1]
-
Additive: Add 20 mM L-Arginine .
-
Why? Arginine acts as a counter-ion that mimics the protein binding pocket, stabilizing the carboxylate and encouraging ordered lattice formation.
-
-
Technique: Sitting drop vapor diffusion at 18°C. Mix 1 µL protein/ligand + 1 µL reservoir.
Self-Validation Step: Before data collection, perform a single-crystal Raman spectroscopy scan.[1]
-
Success Criteria: Observation of the Carbonyl stretch at ~1680 cm⁻¹ (H-bonded acid) vs 1710 cm⁻¹ (free acid) confirms the intramolecular "locked" state.[1]
Visualizing the Structure-Based Design Workflow
The following diagram illustrates the iterative cycle of using crystallographic data to refine 7-carboxy indazole leads.
Caption: Iterative structure-based drug design workflow for 7-carboxy indazoles, emphasizing the critical tautomer validation step prior to crystallization.
References
-
Crystallography Open Database. (2025).[1][3] Crystal Structure of 1H-Indazole-7-carboxylic acid (Entry 7032581).
-
PubChem. (2025).[1][3] 1H-Indazole-7-carboxylic acid: Chemical and Physical Properties. National Library of Medicine.[1] [1]
-
Claramunt, R. M., et al. (2005).[1][2] Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry. [1]
-
RCSB Protein Data Bank. (2021). Ligand Summary Page: Indazole-3-carboxylic acid derivatives (Analogous Binding Modes). [1]
-
Journal of Medicinal Chemistry. (2014). Indazole- and Indole-5-carboxamides: Selective MAO-B Inhibitors. (Demonstrating carboxamide isostere properties).
Sources
Technical Guide: LC-MS Identification of Indazole Impurities and Byproducts
Content Type: Comparative Technology Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Regioisomer Challenge
Indazole scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore in blockbuster kinase inhibitors like Axitinib and Pazopanib . However, the synthesis of indazoles presents a persistent analytical challenge: N1 vs. N2 regioisomerism .
While N1-alkylation is often thermodynamically favored, N2-alkylation is a common kinetic byproduct. These isomers are isobaric (identical m/z), possess nearly identical UV spectra, and often co-elute on standard C18 stationary phases. Failure to identify and separate these impurities can lead to incorrect potency data and regulatory rejection due to genotoxicity concerns.
This guide compares standard C18/UV workflows against a Biphenyl-Stationary Phase LC-HRMS workflow, demonstrating why the latter is the superior "product" for definitive identification.
Comparative Technology Assessment
The following table contrasts the industry-standard approach (Alternative) with the recommended advanced workflow (Product).
Table 1: Performance Comparison of Analytical Configurations
| Feature | Standard Approach (Alternative) | Recommended Workflow (The Solution) | Performance Gap |
| Configuration | C18 Column + HPLC-UV (254 nm) | Biphenyl Column + Q-TOF/Orbitrap MS | High |
| Separation Mechanism | Hydrophobic Interaction (Van der Waals) | Pi-Pi ( | Biphenyl phases resolve isomers based on electron density differences, not just hydrophobicity. |
| Isomer Resolution ( | Often < 1.0 (Co-elution common) | Typically > 2.0 (Baseline Separation) | Critical for quantifying N2 impurities < 0.1%. |
| Identification Power | Retention time matching only | Exact Mass (<5 ppm) + MS/MS Fragmentation | HRMS confirms elemental composition; MS/MS distinguishes isomers via unique fragment ions. |
| Sensitivity | Low (Dependent on chromophore) | High (Femtogram level) | Essential for detecting trace genotoxic byproducts. |
The Recommended Protocol: Biphenyl-LC-HRMS
This protocol is designed to maximize the selectivity between N1 and N2 isomers using pi-pi interactions, which are absent in C18 phases.
Materials & Reagents[1][2][3][4][5]
-
Stationary Phase: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 Å).
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes
interactions better than Acetonitrile).
LC Method Parameters[1][2][3][6]
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).
-
Column Temp: 35°C (Lower temperature enhances
selectivity). -
Gradient:
-
0–1 min: 5% B (Isocratic hold for polar degradants).
-
1–10 min: 5%
95% B (Linear gradient). -
10–12 min: 95% B (Wash).
-
12.1 min: 5% B (Re-equilibration).
-
MS Source Conditions (ESI Positive)
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of labile N2 isomers).
-
Acquisition: Data-Dependent Acquisition (DDA) or SWATH for simultaneous precursor and product ion data.
Experimental Data: Distinguishing N1 vs. N2 Isomers
The core difficulty in indazole analysis is that N1 and N2 isomers have the same molecular formula. However, their fragmentation pathways differ due to the stability of the resulting cation.
Case Study: Alkylation of 5-Bromoindazole
In a reaction producing 1-methyl-5-bromoindazole (Target) and 2-methyl-5-bromoindazole (Impurity), the following data is typical using the recommended protocol.
Table 2: LC-MS Characterization Data
| Compound | Retention Time (min)* | Precursor Ion ( | Key MS/MS Fragment | Mechanism |
| N2-Isomer (Impurity) | 4.2 (Elutes First) | 210.9865 | m/z 169.9 (Loss of | N2-alkylation destabilizes the aromatic system, leading to facile ring cleavage. |
| N1-Isomer (Product) | 4.8 (Elutes Later) | 210.9865 | m/z 182.9 (Loss of | N1-alkylation retains aromaticity; fragmentation requires higher energy (loss of |
*Note: On Biphenyl columns, the N2 isomer typically elutes earlier due to higher polarity and different pi-cloud accessibility compared to the N1 isomer.
Visualizing the Workflow
The following diagrams illustrate the decision process and the mechanism of separation.
Diagram 1: Analytical Decision Tree
This workflow ensures no impurity is overlooked, moving from crude separation to definitive structural elucidation.
Caption: Decision tree for identifying isobaric indazole impurities using MS/MS fragmentation patterns.
Diagram 2: Separation Mechanism (Pi-Pi Interactions)
Why Biphenyl works where C18 fails.
Caption: Comparison of retention mechanisms. Biphenyl ligands engage electron-deficient indazole rings via pi-pi stacking.
Scientific Rationale & Troubleshooting
Why Methanol over Acetonitrile?
While Acetonitrile (ACN) is the standard organic modifier for C18, it can suppress
Controlling In-Source Fragmentation
Indazole-N-oxides or labile N2-alkylated species can degrade in the MS source before detection, leading to false "parent" signals.
-
Validation Step: Always run a "Gradient Blank" to ensure no carryover.
-
Parameter Check: If you observe high levels of "fragment" ions in the MS1 scan, lower the Fragmentor Voltage (or Cone Voltage) by 20-30V.
References
-
Restek Corporation. (2025).[2] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Retrieved from 3
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from 4[4]
-
National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from 5
-
Nacalai USA. (2022). Comparison of biphenyl and other aromatic stationary phases. Retrieved from 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. selectscience.net [selectscience.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nacalai USA, Inc. | News/Promotions | Comparison of biphenyl and other aromatic stationary phases [nacalaiusa.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-1H-indazole-7-carboxylic Acid
Hazard Assessment and Risk Mitigation
Understanding the potential hazards of 6-Methyl-1H-indazole-7-carboxylic acid is the foundation of its safe management. Based on data from its parent compound, 1H-indazole-7-carboxylic acid, the following hazards should be assumed[1][2]:
-
Serious Eye Irritation: Causes serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
-
Acute Oral Toxicity: Some indazole derivatives are harmful if swallowed[2].
Therefore, 6-Methyl-1H-indazole-7-carboxylic acid must be handled with appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Table 1: Hazard Profile and Recommended Protective Measures
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment (PPE) | Engineering Controls |
| Skin Irritant (Category 2) | Irritant | Chemical-resistant gloves (e.g., nitrile) | Use in a well-ventilated area. |
| Eye Irritant (Category 2A) | Irritant | Safety goggles or face shield | Eyewash station readily accessible. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Irritant | Respiratory protection if dust is generated | Chemical fume hood for handling powders. |
Waste Characterization and Segregation: The First Step to Proper Disposal
All waste containing 6-Methyl-1H-indazole-7-carboxylic acid, including pure compound, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[3] Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
dot
Caption: Waste segregation at the point of generation.
Step-by-Step Disposal Protocol
This protocol is designed to align with the requirements of the Resource Conservation and Recovery Act (RCRA) and best practices for laboratory safety.[4][5]
3.1. Personal Protective Equipment (PPE)
Before handling any waste containing 6-Methyl-1H-indazole-7-carboxylic acid, ensure you are wearing the appropriate PPE as detailed in Table 1.
3.2. Waste Collection
-
Solid Waste:
-
Carefully place excess solid 6-Methyl-1H-indazole-7-carboxylic acid, contaminated weigh paper, and disposable labware (e.g., gloves, pipette tips) into a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]
-
Avoid generating dust. If handling a powder, perform this step in a chemical fume hood.
-
-
Liquid Waste:
-
Collect all solutions containing 6-Methyl-1H-indazole-7-carboxylic acid in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[3]
-
Ensure the container is securely closed when not in use.
-
-
Empty Containers:
-
A container that has held 6-Methyl-1H-indazole-7-carboxylic acid should be treated as hazardous waste unless it is "RCRA empty."
-
To render a container "RCRA empty," all waste must be poured out, and the container should be dry.[3] The empty, defaced container can then be disposed of as regular trash.[3]
-
3.3. Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain: For liquid spills, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[6]
-
Collect: Carefully sweep or scoop up the spilled material and absorbent into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area, preferably with a detergent solution. Do not use solvents.[6]
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[3]
Labeling and Storage of Hazardous Waste
Proper labeling and storage are mandated by regulatory bodies like the EPA and are crucial for safety and compliance.[5][7]
4.1. Labeling Requirements
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Methyl-1H-indazole-7-carboxylic acid" (avoiding abbreviations or formulas)
-
The specific hazards associated with the waste (e.g., "Irritant")
-
The date of accumulation (when the first drop of waste was added)
4.2. Storage Guidelines
-
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area near the point of generation.
-
Ensure containers are kept closed and in secondary containment to prevent spills from reaching drains.[3]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.
-
Academic laboratories operating under the EPA's Subpart K regulations have specific requirements, including the removal of hazardous waste from the laboratory within twelve months and the development of a Laboratory Management Plan.[7][8]
dot
Caption: Chemical waste disposal workflow.
Final Disposal
The final disposal of 6-Methyl-1H-indazole-7-carboxylic acid waste must be conducted by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transportation of the properly labeled and stored waste containers to a certified treatment, storage, and disposal facility (TSDF).
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society. Regulation of Laboratory Waste.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- Safety D
- Fisher Scientific. (2023, October 11). Safety Data Sheet: 1H-Indazole-7-carboxylic acid.
- ChemScene. (2025, December 8). Safety Data Sheet.
- Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
- PubChem. 1H-Indazole-7-carboxylic acid.
Sources
- 1. fishersci.no [fishersci.no]
- 2. 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. justrite.com [justrite.com]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
Personal protective equipment for handling 6-Methyl-1H-indazole-7-carboxylic acid
Executive Summary & Operational Context
6-Methyl-1H-indazole-7-carboxylic acid is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other bioactive pharmaceutical intermediates. While often classified as an irritant, its role in drug discovery demands that we handle it with the rigor reserved for bioactive intermediates.
The Safety-Purity Paradox: In my experience scaling these reactions, the primary risk is not just immediate toxicity to the operator, but the contamination of the sample via poor handling technique. Indazole derivatives are prone to static charging; improper PPE can lead to particle dispersal, risking both inhalation exposure and cross-contamination.
This guide moves beyond basic compliance, establishing a Self-Validating Safety Protocol that ensures operator safety while maintaining the analytical integrity of your compound.
Hazard Identification & Risk Profile
Basis: GHS Classification & Structural Analogy (Indazole Carboxylic Acids)
Before selecting PPE, we must define the enemy. This compound poses risks primarily through dust inhalation and mucous membrane contact .
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | Acidic nature causes immediate dermatitis upon contact with moisture (sweat/tears). |
| Eye Irritation | H319 | High risk of corneal abrasion from micro-particles; severe irritation from acidic hydrolysis. |
| STOT-SE | H335 | Respiratory tract irritation.[1][2][3] Dust is the primary vector of exposure. |
| Acute Toxicity | H302 | Precautionary: Treat as Harmful if Swallowed.[1][2][3][4][5][6][7] Bioactivity is likely. |
Scientist's Note: Do not underestimate the H319/H335 combination. Indazole dust is light and "sticky" due to static. It clings to standard lab coats and can be tracked out of the lab if doffing procedures are lazy.
Personal Protective Equipment (PPE) Matrix
Standard: Biosafety Level 2 (BSL-2) / Potent Compound Band 2
The following PPE configuration is non-negotiable for handling solid 6-Methyl-1H-indazole-7-carboxylic acid.
A. Hand Protection (The "Double-Shell" Protocol)
Why: Nitrile is standard, but single layers often fail undetected due to the abrasive nature of crystalline powders or solvent permeation during solubilization.
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Blue) – Acts as a breach indicator.
-
Outer Layer: 5-8 mil Extended Cuff Nitrile – Provides mechanical strength and covers the wrist gap.
-
Protocol: Tape the outer glove to the lab coat sleeve if working with large quantities (>10g) to prevent wrist exposure.
B. Respiratory & Eye Protection[2][3][4][5][6][7][8][9]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (PPE):
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine acidic powders which can drift around side shields.
-
Respiratory: If weighing outside a hood (strongly discouraged), a P100 Particulate Respirator is mandatory. N95s offer insufficient protection against chemical irritation.
-
C. Body Protection[1][6]
-
Torso: Flame-resistant (FR) Lab Coat (Nomex or treated cotton). Synthetic blends increase static charge, exacerbating powder dispersal.
-
Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic.
Operational Workflow: The "Clean-Trace" Method
This workflow minimizes handling time and exposure windows.
Figure 1: The "Clean-Trace" workflow emphasizes immediate solubilization to eliminate the dust hazard at the source.
Key Procedural Insights:
-
Static Neutralization: Before opening the container, use an anti-static gun or wipe the exterior with a damp lint-free cloth. This prevents the "puff" of powder often seen when uncapping dry organic acids.
-
The "Wet" Transfer: If your protocol allows, add your solvent (e.g., DMSO, Methanol) directly to the weighing vial before removing it from the balance. Handling a solution is safer than handling a dust.
-
Neutralization Wipe: Because this is a carboxylic acid, clean your workspace with a weak base (10% Sodium Bicarbonate solution) followed by water. This neutralizes invisible residues that water alone might just spread.
Disposal & Emergency Response
Disposal Strategy: Do not treat this as general trash.
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste (Trace Organics) .
-
Liquid Waste: If solubilized, dispose in Organic Waste (Acidic) stream. Do not mix with strong bases in the waste container to avoid exothermic neutralization.
Emergency Response:
-
Eye Contact: Flush immediately for 15 minutes .[2][3][6] The acidic nature requires prolonged flushing to normalize pH.
-
Skin Contact: Wash with soap and water.[2][3][6][7] Do not use alcohol/solvents; they will increase skin permeability and drive the compound deeper into the dermis.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press.[8]
-
Fisher Scientific. (2021). Safety Data Sheet: Indazole-3-carboxylic acid (Analogous Structure).
-
PubChem. (n.d.). Compound Summary: 6-Methyl-1H-indazole-7-carboxylic acid.[9][10] National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. adama.com [adama.com]
- 8. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
